molecular formula C26H27ClN6O B1682414 ZD 7155(hydrochloride) CAS No. 151801-76-2

ZD 7155(hydrochloride)

货号: B1682414
CAS 编号: 151801-76-2
分子量: 475 g/mol
InChI 键: NAGGAAHTUXEGFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor. ZD 7155 hydrochloride displaces [125I]-angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes.

属性

IUPAC Name

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGGAAHTUXEGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431372
Record name 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146709-78-6
Record name 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ZD 7155 (hydrochloride): A Technical Guide to its AT1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of ZD 7155 (hydrochloride), a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. The information herein is curated for professionals in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Data Presentation: AT1 Receptor Binding Affinity

ZD 7155 (hydrochloride) demonstrates high affinity for the AT1 receptor. Quantitative analysis from competitive radioligand binding assays has established its inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundParameterValueSpeciesTissue SourceRadioligand
ZD 7155 (hydrochloride)IC503.8 nMGuinea PigAdrenal Gland Membranes[¹²⁵I]-angiotensin II

Table 1: Quantitative Binding Affinity of ZD 7155 (hydrochloride) for the AT1 Receptor. The IC50 value indicates the concentration of ZD 7155 required to displace 50% of the radiolabeled angiotensin II from the AT1 receptors in vitro.

Experimental Protocols: Radioligand Binding Assay

The determination of the AT1 receptor binding affinity for ZD 7155 is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (ZD 7155) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of ZD 7155 (hydrochloride) for the AT1 receptor.

Materials:

  • Receptor Source: Membranes prepared from guinea pig adrenal glands, known to express the AT1 receptor.

  • Radioligand: [¹²⁵I]-angiotensin II, a high-affinity radiolabeled agonist for the AT1 receptor.

  • Test Compound: ZD 7155 (hydrochloride) at various concentrations.

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to determine the level of non-specific binding of the radioligand.

  • Apparatus: 96-well plates, filtration device (e.g., cell harvester), glass fiber filters, and a gamma counter.

Methodology:

  • Membrane Preparation:

    • Homogenize the guinea pig adrenal glands in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Total Binding Wells: Add a known amount of the membrane preparation, a fixed concentration of [¹²⁵I]-angiotensin II, and the assay buffer.

    • Non-specific Binding Wells: Add the membrane preparation, [¹²⁵I]-angiotensin II, and a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

    • Competition Binding Wells: Add the membrane preparation, [¹²⁵I]-angiotensin II, and serial dilutions of ZD 7155 (hydrochloride).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.

    • Determine the IC50 value, which is the concentration of ZD 7155 that inhibits 50% of the specific binding of [¹²⁵I]-angiotensin II, by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow prep Membrane Preparation (Guinea Pig Adrenal Glands) assay_setup Assay Setup in 96-Well Plate prep->assay_setup radioligand Radioligand ([¹²⁵I]-Angiotensin II) radioligand->assay_setup competitor Competitor (ZD 7155) competitor->assay_setup nsb_control NSB Control (e.g., Losartan) nsb_control->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Filtration (Separate Bound/Free Ligand) incubation->filtration counting Gamma Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50) counting->analysis

Figure 1: Workflow of the competitive radioligand binding assay.

AT1 Receptor Signaling Pathway

The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the renin-angiotensin system.[1] Its activation by angiotensin II initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.[2][3] ZD 7155, as a competitive antagonist, blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream signaling events.[1]

AT1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases CellResponse Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca->CellResponse Leads to PKC->CellResponse Leads to

Figure 2: Simplified AT1 receptor signaling pathway and its inhibition.

References

ZD 7155 (hydrochloride): A Comprehensive Technical Profile on Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of ZD 7155 (hydrochloride), a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support research and development efforts in cardiovascular and related therapeutic areas.

Core Compound Properties

ZD 7155 is a non-peptide, competitive antagonist of the AT1 receptor.[1][2] It is a precursor to the clinically used antihypertensive drug, candesartan, and shares the characteristic biphenyl-tetrazole scaffold common to many Angiotensin II Receptor Blockers (ARBs).[1] ZD 7155 is noted for being more potent and having a longer duration of action than the prototypical AT1 antagonist, losartan.[1][2]

Quantitative Selectivity Profile

The selectivity of a pharmacological agent is paramount to its therapeutic efficacy and safety profile. ZD 7155 demonstrates high affinity and selectivity for the human Angiotensin II Type 1 (AT1) receptor. The following table summarizes the available quantitative data on its binding affinity.

Receptor TargetLigandAssay TypeTissue/Cell SourceParameterValueReference
Angiotensin II Type 1 (AT1) ZD 7155 (hydrochloride)Radioligand DisplacementGuinea pig adrenal gland membranesIC503.8 nM[2]
Angiotensin II Type 2 (AT2) Angiotensin II Receptor Blockers (ARBs) in general (excluding losartan)Not SpecifiedNot SpecifiedFold Selectivity (AT1 vs. AT2)>10,000[1]

Mechanism of Action and Signaling Pathway

ZD 7155 exerts its pharmacological effects by competitively blocking the binding of Angiotensin II to the AT1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone secretion, and cellular growth and proliferation. By inhibiting this interaction, ZD 7155 effectively mitigates these downstream effects.

The binding of Angiotensin II to the AT1 receptor primarily activates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological responses associated with Angiotensin II, including smooth muscle contraction.

Below is a diagram illustrating the AT1 receptor signaling pathway and the inhibitory action of ZD 7155.

AT1_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_11->PLC Activates AngII Angiotensin II AngII->AT1R Binds ZD7155 ZD 7155 ZD7155->AT1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Physiological_Response Physiological Responses (e.g., Vasoconstriction) PKC->Physiological_Response Ca_Release->Physiological_Response

AT1 Receptor Signaling Pathway and Inhibition by ZD 7155.

Experimental Protocols

The determination of the selectivity profile of compounds like ZD 7155 relies on robust and well-defined experimental methodologies. The following sections detail the principles behind the key assays used to characterize its binding affinity.

Radioligand Binding Assay (Competition)

This assay is a cornerstone for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for inhibition (Ki) of ZD 7155 at the AT1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues endogenously or recombinantly expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes).

  • Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor, such as [125I]-Angiotensin II.

  • Test Compound: ZD 7155 (hydrochloride) at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II) to determine non-specific binding.

  • Assay Buffer: A buffer solution optimized for receptor binding.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Methodology Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubate Incubate Membranes with Radioligand and ZD 7155 Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubate Compound_Dilution Prepare Serial Dilutions of ZD 7155 Compound_Dilution->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Ligand Filter->Wash Count Quantify Radioactivity on Filters Wash->Count Plot Plot % Inhibition vs. log[ZD 7155] Count->Plot Calculate_IC50 Determine IC50 from Competition Curve Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Workflow for a Competition Radioligand Binding Assay.

Data Analysis: The IC50 value is determined from the concentration-response curve. The Ki value, which represents the binding affinity of the competing ligand, is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring a biological response downstream of receptor binding.

Objective: To confirm the antagonistic activity of ZD 7155 at the AT1 receptor.

Example Assay: Calcium Mobilization Assay

Principle: This assay measures changes in intracellular calcium concentration following receptor activation. As AT1 receptor activation leads to an increase in intracellular calcium, an antagonist will block this effect.

Materials:

  • Cell Line: A cell line stably expressing the AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Agonist: Angiotensin II.

  • Test Compound: ZD 7155 (hydrochloride).

  • Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

Methodology Workflow:

Functional_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Agonist Stimulation & Measurement cluster_analysis Data Analysis Seed_Cells Seed AT1-expressing Cells in a Microplate Load_Dye Load Cells with a Calcium-sensitive Dye Seed_Cells->Load_Dye Pre-incubate Pre-incubate Cells with Varying Concentrations of ZD 7155 Load_Dye->Pre-incubate Add_Agonist Stimulate Cells with Angiotensin II Pre-incubate->Add_Agonist Measure_Fluorescence Measure Changes in Fluorescence Intensity Add_Agonist->Measure_Fluorescence Plot_Response Plot Agonist Response vs. [ZD 7155] Measure_Fluorescence->Plot_Response Determine_Potency Determine the Potency of ZD 7155 as an Antagonist Plot_Response->Determine_Potency

Workflow for a Calcium Mobilization Functional Assay.

Data Analysis: The ability of ZD 7155 to inhibit the Angiotensin II-induced increase in fluorescence is quantified. The results are typically expressed as a dose-dependent inhibition, from which an IC50 value for the functional antagonism can be derived.

Conclusion

ZD 7155 (hydrochloride) is a highly potent and selective competitive antagonist of the Angiotensin II Type 1 receptor. Its high affinity for the AT1 receptor, coupled with its significant selectivity over the AT2 receptor, underscores its utility as a valuable research tool for investigating the renin-angiotensin system and as a precursor in the development of clinically effective antihypertensive agents. The experimental protocols outlined in this guide provide a framework for the continued characterization of ZD 7155 and other novel AT1 receptor antagonists.

References

The Structure-Activity Relationship of ZD7155 (hydrochloride): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent Angiotensin II Type 1 Receptor Antagonist

ZD7155, a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, has played a pivotal role in the development of antihypertensive therapeutics. As a precursor to the clinically successful drug candesartan, understanding the structure-activity relationship (SAR) of ZD7155 and its analogs provides crucial insights for researchers, scientists, and drug development professionals in the ongoing quest for novel and improved cardiovascular agents. This technical guide synthesizes the core principles of ZD7155's interaction with the AT1 receptor, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation.

Core Concepts: Mechanism of Action and Pharmacological Profile

ZD7155 exerts its therapeutic effect by competitively blocking the AT1 receptor, a key component of the renin-angiotensin system (RAS).[1][2] Angiotensin II, the primary effector of the RAS, mediates its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, through the AT1 receptor. By inhibiting the binding of angiotensin II to the AT1 receptor, ZD7155 effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.

ZD7155 is recognized for its high affinity and selectivity for the AT1 receptor. In vitro studies have demonstrated its potent ability to displace radiolabeled angiotensin II from its binding site. Notably, ZD7155 is a precursor to candesartan, which is formed in vivo and exhibits even more potent and insurmountable antagonism at the AT1 receptor.[3]

Quantitative Structure-Activity Relationship Data

The potency and selectivity of ZD7155 and related compounds are highly dependent on their molecular structure. The following table summarizes key quantitative data for ZD7155 and other prominent AT1 receptor antagonists, providing a comparative overview of their binding affinities.

CompoundIC50 (nM)pKiReceptor SourceRadioligandReference
ZD7155 3.8-Guinea pig adrenal gland membranes[¹²⁵I]-angiotensin IINot specified in search results
Candesartan-8.61 ± 0.21Cloned wild type AT1 receptors in COS-7 cells[³H]-Angiotensin II[1][2][4]
Losartan-7.17 ± 0.07Cloned wild type AT1 receptors in COS-7 cells[³H]-Angiotensin II[1][2][4]
Telmisartan-8.19 ± 0.04Cloned wild type AT1 receptors in COS-7 cells[³H]-Angiotensin II[1][2][4]
Valsartan-7.65 ± 0.12Cloned wild type AT1 receptors in COS-7 cells[³H]-Angiotensin II[1][2][4]

Experimental Protocols

The characterization of ZD7155 and its analogs relies on a suite of in vitro and in vivo experimental protocols designed to assess their pharmacological properties.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the AT1 receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes, cloned wild type AT1 receptors expressed in COS-7 cells).

  • Radioligand: A radiolabeled form of an AT1 receptor ligand, such as [¹²⁵I]-angiotensin II or [³H]-angiotensin II.

  • Test Compound: ZD7155 or its analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled angiotensin II or losartan) to determine non-specific binding.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from free radioligand (e.g., glass fiber filters and a vacuum manifold).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer to allow for competitive binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Angiotensin II-Induced Pressor Response

This in vivo assay assesses the functional antagonism of an AT1 receptor blocker on the physiological effects of angiotensin II.

Objective: To evaluate the ability of a test compound to inhibit the increase in blood pressure (pressor response) induced by the administration of angiotensin II in a live animal model.

Animal Model: Typically, conscious, normotensive rats are used.

Procedure:

  • Animal Preparation: Rats are anesthetized, and catheters are implanted in a carotid artery (for blood pressure measurement) and a jugular vein (for drug and angiotensin II administration). The animals are allowed to recover from surgery.

  • Baseline Measurement: Baseline blood pressure is recorded.

  • Angiotensin II Challenge: A bolus injection or infusion of angiotensin II is administered, and the resulting increase in blood pressure is measured.

  • Test Compound Administration: The test compound (e.g., ZD7155) is administered, typically intravenously or orally.

  • Post-treatment Angiotensin II Challenge: At various time points after administration of the test compound, the angiotensin II challenge is repeated, and the pressor response is measured.

  • Data Analysis: The inhibition of the angiotensin II-induced pressor response by the test compound is calculated as a percentage of the pre-treatment response. This allows for the determination of the potency and duration of action of the antagonist.

Signaling Pathways and Logical Relationships

The interaction of ZD7155 with the AT1 receptor initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the logical flow of a competitive binding assay.

G AT1 Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates ZD7155 ZD7155 ZD7155->AT1R Blocks Gq_11 Gq/11 Protein AT1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Simplified signaling cascade initiated by Angiotensin II binding to the AT1 receptor, and its inhibition by ZD7155.

G Competitive Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Washing cluster_3 Quantification & Analysis Receptor Receptor Membranes Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand ([¹²⁵I]-AngII) Radioligand->Incubate TestCompound Test Compound (ZD7155) TestCompound->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity Wash->Count Analyze Calculate IC50/Ki Count->Analyze

Caption: Logical workflow for determining the binding affinity of ZD7155 using a competitive radioligand binding assay.

Conclusion

ZD7155 stands as a significant molecule in the history of AT1 receptor antagonists. Its potent and selective profile, coupled with a well-defined structure-activity relationship, paved the way for the development of candesartan and other "sartans." The experimental methodologies outlined in this guide provide a framework for the continued evaluation and discovery of novel compounds targeting the renin-angiotensin system. A thorough understanding of the SAR principles governing the interaction of ZD7155 and its analogs with the AT1 receptor remains a cornerstone for rational drug design in the field of cardiovascular medicine.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of ZD 7155 (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key component of the renin-angiotensin system (RAS), the AT1 receptor plays a crucial role in cardiovascular homeostasis, and its dysregulation is implicated in various pathologies, including hypertension and cardiac hypertrophy. ZD 7155 exerts its pharmacological effects by blocking the binding of angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting the activation of its downstream signaling cascades. This guide provides a detailed overview of the core downstream signaling pathways modulated by ZD 7155, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

ZD 7155 is a non-peptide antagonist that specifically targets the AT1 receptor, a G protein-coupled receptor (GPCR). The binding of Ang II to the AT1 receptor typically initiates a conformational change, leading to the activation of several intracellular signaling pathways. ZD 7155 competitively inhibits this binding, preventing receptor activation and the subsequent cellular responses.

Quantitative Data

The following table summarizes the available quantitative data for ZD 7155 (hydrochloride).

ParameterValueSpecies/SystemReference
IC50 (Ang II binding)3.8 nMGuinea pig adrenal gland membranesTocris Bioscience

Downstream Signaling Pathways Inhibited by ZD 7155

The AT1 receptor is known to couple to multiple G proteins and activate various signaling cascades. By blocking the AT1 receptor, ZD 7155 effectively attenuates these downstream pathways.

The Gq/11 - Phospholipase C (PLC) Pathway

Activation of the AT1 receptor by Ang II leads to the coupling of Gαq/11 G proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction and cell growth. ZD 7155 has been shown to completely block the Ang II-induced increase in free intracellular calcium concentrations in rat mesangial cells.[1]

.dot

Gq_PLC_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Gq11 Gq/11 AT1R->Gq11 Activates ZD7155 ZD 7155 ZD7155->AT1R Inhibition PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction, Growth) PKC->Cellular_Response Leads to

Caption: Gq/11-PLC pathway inhibition by ZD 7155.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The AT1 receptor can also activate the MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and inflammation. This activation can occur through both G protein-dependent and independent mechanisms. Two of the well-characterized MAPK pathways activated by the AT1 receptor are the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the p38 MAPK pathways. Ang II stimulation leads to the phosphorylation and activation of these kinases, which in turn phosphorylate downstream targets, including transcription factors, leading to changes in gene expression. While direct evidence for ZD 7155 inhibiting MAPK phosphorylation is not available, other AT1 receptor antagonists like losartan have been shown to attenuate Ang II-induced ERK1/2 phosphorylation.[3][4]

.dot

MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Upstream_Kinases Upstream Kinases (e.g., Ras/Raf) AT1R->Upstream_Kinases Activates ZD7155 ZD 7155 ZD7155->AT1R Inhibition MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 Phosphorylates MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors_ERK Transcription Factors ERK1_2->Transcription_Factors_ERK Translocates & Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors_p38 Transcription Factors p38->Transcription_Factors_p38 Translocates & Phosphorylates Gene_Expression_ERK Gene Expression (Proliferation, Differentiation) Transcription_Factors_ERK->Gene_Expression_ERK Gene_Expression_p38 Gene Expression (Inflammation, Apoptosis) Transcription_Factors_p38->Gene_Expression_p38

Caption: MAPK pathway inhibition by ZD 7155.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The AT1 receptor has also been shown to activate the JAK/STAT pathway, a critical signaling route for many cytokines and growth factors.[5] Upon Ang II binding, the AT1 receptor can associate with and activate Janus kinases (JAKs), such as JAK2.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.[7] Inhibition of the AT1 receptor by antagonists has been demonstrated to suppress the phosphorylation of JAK2 and Tyk2.[5]

.dot

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R JAK JAK AT1R->JAK Recruits & Activates ZD7155 ZD 7155 ZD7155->AT1R Inhibition STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_p p-STAT STAT_inactive->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Cell Growth) STAT_dimer->Gene_Expression Translocates & Regulates

Caption: JAK/STAT pathway inhibition by ZD 7155.

Experimental Protocols

The following are generalized protocols for key experiments to assess the inhibitory effect of ZD 7155 on AT1 receptor downstream signaling.

Calcium Mobilization Functional Assay

This assay measures the ability of ZD 7155 to inhibit Ang II-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Angiotensin II.

  • ZD 7155 (hydrochloride).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of ZD 7155 to the wells and incubate for a specified period.

  • Measure the baseline fluorescence in the plate reader.

  • Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

  • Measure the fluorescence intensity over time to capture the calcium transient.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the Angiotensin II response against the log concentration of ZD 7155 and fit the data to a dose-response curve to determine the IC50.[8]

Western Blot for Phosphorylated ERK1/2 and p38 MAPK

This protocol is for detecting the phosphorylation status of ERK1/2 and p38 MAPK following Ang II stimulation in the presence or absence of ZD 7155.

Materials:

  • Cells expressing the AT1 receptor.

  • Angiotensin II.

  • ZD 7155 (hydrochloride).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells and grow to 60-70% confluence, then serum-starve for 24 hours.

  • Pre-treat cells with various concentrations of ZD 7155 for a specified time.

  • Stimulate cells with Angiotensin II for a predetermined time (e.g., 5-10 minutes).

  • Lyse the cells on ice and collect the lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the data.[9][10]

Immunoprecipitation and Western Blot for JAK/STAT Pathway

This protocol is designed to assess the phosphorylation of JAK and STAT proteins.

Materials:

  • Same as for the MAPK Western Blot, with the following exceptions:

  • Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT1, anti-total-STAT1.

  • Protein A/G agarose beads for immunoprecipitation.

Procedure:

  • Follow steps 1-4 from the MAPK Western Blot protocol.

  • For immunoprecipitation, incubate the cell lysate with an antibody against the protein of interest (e.g., anti-JAK2) and protein A/G agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Proceed with SDS-PAGE, protein transfer, and Western blotting as described in the MAPK protocol (steps 6-11), using antibodies against the phosphorylated forms of the proteins (e.g., anti-phospho-JAK2).

  • Normalize the results to the total amount of the immunoprecipitated protein.

Conclusion

ZD 7155 (hydrochloride) is a powerful pharmacological tool for studying the physiological and pathological roles of the AT1 receptor. Its ability to potently and selectively block the AT1 receptor makes it an effective inhibitor of multiple downstream signaling pathways, including the Gq/11-PLC, MAPK, and JAK/STAT cascades. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate signaling networks regulated by the AT1 receptor and to further elucidate the therapeutic potential of its antagonism.

References

The Effect of ZD 7155 (hydrochloride) on G-protein Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, a critical component of the renin-angiotensin system involved in blood pressure regulation and cardiovascular homeostasis. This technical guide provides an in-depth analysis of the effect of ZD 7155 on G-protein coupling to the AT1 receptor. It consolidates quantitative data on its antagonistic activity, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Introduction to ZD 7155 and the AT1 Receptor

The Angiotensin II Type 1 receptor (AT1R) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the physiological effects of Angiotensin II (Ang II). Upon Ang II binding, the AT1R undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a signaling cascade leading to various cellular responses, including vasoconstriction, aldosterone secretion, and cell growth.

ZD 7155 hydrochloride is a non-peptide antagonist that selectively binds to the AT1R, preventing Ang II from binding and thereby inhibiting its downstream effects.[1] The crystal structure of the human AT1R in complex with ZD 7155 has been resolved, providing detailed insights into its binding mode and the mechanism of antagonism.[1]

Quantitative Analysis of ZD 7155 Antagonism

The potency of ZD 7155 as an AT1R antagonist has been quantified in various cellular assays. These studies typically measure the inhibition of Ang II-stimulated downstream signaling events, which are a direct consequence of G-protein activation.

Table 1: Quantitative Data on ZD 7155 Antagonistic Activity

Assay TypeCell LineMeasured EffectLigandIC50 of ZD 7155Reference
Inositol Phosphate AccumulationHEK293 cells expressing HA-AT1R, ΔBRIL-AT1R, or BRIL-AT1RInhibition of Angiotensin II-stimulated responseAngiotensin II (100 nM)3 to 4 nM[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism by which the AT1R exerts its effects is through the activation of the Gq/11 family of G-proteins. ZD 7155, by acting as a competitive antagonist, physically blocks the binding of Ang II to the AT1R, thereby preventing the conformational changes required for G-protein coupling and subsequent activation.

AT1R-Gq/11 Signaling Pathway

The canonical signaling pathway initiated by Ang II binding to the AT1R is depicted below. ZD 7155 inhibits the initial step of this cascade.

AT1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Binds & Inhibits Gq11 Gq/11 (inactive) AT1R->Gq11 Couples to Gq11_active Gq/11 (active) Gq11->Gq11_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq11_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

AT1R-Gq/11 signaling pathway and inhibition by ZD 7155.
Functional Selectivity and Biased Agonism

Recent research has highlighted the concept of "functional selectivity" or "biased agonism," where ligands can stabilize different receptor conformations, leading to the preferential activation of certain signaling pathways over others (e.g., G-protein vs. β-arrestin pathways). While ZD 7155 is primarily characterized as a neutral antagonist, the study of biased signaling at the AT1R is an active area of research. Understanding how different antagonists might modulate the balance between G-protein and β-arrestin pathways is crucial for the development of drugs with improved therapeutic profiles.

Experimental Protocols

To quantitatively assess the effect of ZD 7155 on G-protein coupling, a [³⁵S]GTPγS binding assay is a standard and direct method. This functional assay measures the initial step of G-protein activation.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Objective: To determine the inhibitory potency (IC50) of ZD 7155 on Angiotensin II-stimulated G-protein activation at the AT1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the AT1 receptor (e.g., HEK293, CHO cells).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • Angiotensin II.

  • ZD 7155 hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates (e.g., GF/C).

  • Cell harvester and scintillation counter.

Workflow:

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Detection prep_reagents Prepare Reagents (Buffers, Ligands) add_buffer Add Assay Buffer prep_reagents->add_buffer prep_membranes Thaw & Resuspend Cell Membranes add_membranes Add Membranes prep_membranes->add_membranes add_gdp Add GDP add_buffer->add_gdp add_zd7155 Add ZD 7155 (or vehicle) add_gdp->add_zd7155 add_angii Add Angiotensin II add_zd7155->add_angii add_angii->add_membranes pre_incubate Pre-incubate add_membranes->pre_incubate initiate Initiate Reaction: Add [³⁵S]GTPγS pre_incubate->initiate incubate Incubate initiate->incubate terminate Terminate by Filtration incubate->terminate wash Wash Filters terminate->wash detect Add Scintillation Cocktail & Count Radioactivity wash->detect

Experimental workflow for a [³⁵S]GTPγS binding assay.

Detailed Procedure:

  • Preparation:

    • Prepare serial dilutions of ZD 7155 and a fixed concentration of Angiotensin II (typically at its EC80 for a robust signal).

    • Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer.

      • 10 µL of GDP to a final concentration of 10-100 µM.

      • 20 µL of varying concentrations of ZD 7155 or vehicle.

      • 10 µL of Angiotensin II.

      • 10 µL of resuspended cell membranes.

    • Include wells for total binding (Ang II alone) and non-specific binding (Ang II + a high concentration of unlabeled GTPγS).

  • Reaction and Detection:

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the percent inhibition of Ang II-stimulated [³⁵S]GTPγS binding as a function of the ZD 7155 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of ZD 7155.

Conclusion

ZD 7155 hydrochloride is a well-characterized, potent, and selective antagonist of the AT1 receptor. Its primary effect on G-protein coupling is the competitive inhibition of Angiotensin II binding, which prevents the activation of the Gq/11 signaling pathway. Quantitative analysis from cellular assays confirms its high potency. The experimental protocols outlined in this guide, particularly the [³⁵S]GTPγS binding assay, provide a robust framework for further investigation into the molecular pharmacology of ZD 7155 and other AT1R modulators. Future research focusing on the potential for biased antagonism at the AT1R will be crucial for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

An In-Depth Technical Guide to ZD 7155 (hydrochloride) and its Interaction with the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZD 7155 (hydrochloride), a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. The document elucidates the critical role of ZD 7155 in modulating the renin-angiotensin system (RAS), a key regulator of cardiovascular homeostasis. This guide details the mechanism of action, presents quantitative data on its binding affinity and physiological effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to ZD 7155 and the Renin-Angiotensin System

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a hormonal cascade that plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to specific G protein-coupled receptors, most notably the AT1 and Angiotensin II Type 2 (AT2) receptors. The AT1 receptor mediates the majority of the well-known cardiovascular effects of Ang II, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.

ZD 7155 (hydrochloride) is a highly selective and competitive antagonist of the AT1 receptor.[2] Its development has been instrumental in both the elucidation of the physiological roles of the AT1 receptor and as a precursor to clinically significant antihypertensive agents like candesartan.[3] By blocking the binding of Ang II to the AT1 receptor, ZD 7155 effectively mitigates the downstream effects of Ang II, leading to vasodilation and a reduction in blood pressure.

Mechanism of Action

ZD 7155 functions as a competitive antagonist at the AT1 receptor. This means it binds to the same site as the endogenous ligand, Angiotensin II, but does not elicit a biological response. Instead, it prevents Ang II from binding and activating the receptor, thereby inhibiting the downstream signaling cascade. The crystal structure of the human AT1R in complex with ZD 7155 has revealed key interactions within the ligand-binding pocket, providing a structural basis for its antagonist activity.[3]

The blockade of the AT1 receptor by ZD 7155 leads to a cascade of physiological responses aimed at counteracting the effects of Angiotensin II. These include:

  • Vasodilation: Inhibition of Ang II-induced vasoconstriction in resistance vessels, leading to a decrease in total peripheral resistance and a reduction in blood pressure.

  • Reduced Aldosterone Secretion: The adrenal cortex, under the stimulation of Ang II via AT1 receptors, secretes aldosterone, a hormone that promotes sodium and water retention. By blocking this stimulation, ZD 7155 indirectly leads to reduced aldosterone levels, contributing to a decrease in blood volume and pressure.

  • Inhibition of Cellular Proliferation: Angiotensin II is known to have mitogenic effects on vascular smooth muscle cells and cardiac myocytes, contributing to vascular and cardiac hypertrophy. ZD 7155, by blocking the AT1 receptor, can inhibit these proliferative effects.

  • Increased Renin Release: A key feature of AT1 receptor blockade is the interruption of the negative feedback loop that Ang II exerts on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity and, consequently, Angiotensin II levels. However, due to the presence of the AT1 receptor antagonist, the elevated Ang II levels are unable to exert their pressor effects.

Quantitative Data

The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueSpecies/TissueReference
IC50 3.8 nMGuinea pig adrenal gland[2]
IC50 3 - 4 nMCOS-1 cells (inhibition of AngII response)[4]
In Vivo EffectValue/ObservationAnimal ModelReference
Decrease in Systolic Blood Pressure 16 mm HgSprague-Dawley rats[2]
Increase in Plasma Renin Activity 3.7-fold increaseSprague-Dawley rats[2]
Stimulation of Renal Renin Gene Expression 4.2-fold increaseSprague-Dawley rats[2]
Increase in Renin Secretion (Isolated Kidney) 700% of baseline levelsIsolated perfused rat kidney[2]
Potency vs. Losartan (Pressor Response) Approximately 10 times more potentConscious Sprague-Dawley rats[5]
Duration of Action (Pressor Response) Suppression for approximately 24 hoursConscious rats[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ZD 7155 with the renin-angiotensin system.

Radioligand Binding Assay for AT1 Receptor

This protocol is designed to determine the binding affinity of ZD 7155 for the AT1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Membrane preparation from a source rich in AT1 receptors (e.g., guinea pig adrenal gland, rat liver).[6][7]

  • Radioligand: [125I][Sar1,Ile8]Angiotensin II.[6][7]

  • ZD 7155 (hydrochloride) and other competing ligands.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II or Losartan).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of ZD 7155.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration. Determine the IC50 value using non-linear regression analysis.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the direct measurement of arterial blood pressure in conscious, unrestrained rats to assess the antihypertensive effects of ZD 7155.

Materials:

  • Sprague-Dawley or Wistar rats.

  • ZD 7155 (hydrochloride) dissolved in a suitable vehicle (e.g., saline).

  • Anesthetic (e.g., isoflurane).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • Infusion pump.

Procedure:

  • Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for blood pressure measurement and another into the jugular vein for drug administration.[4][8] Exteriorize the catheters at the back of the neck. Allow the animal to recover for at least 24-48 hours.

  • Acclimatization: Place the conscious rat in a metabolic cage and allow it to acclimatize to the environment.

  • Baseline Measurement: Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for a stable period.

  • Drug Administration: Administer ZD 7155 intravenously as a bolus dose or continuous infusion.

  • Post-treatment Monitoring: Continuously record blood pressure for a defined period (e.g., up to 24 hours) to determine the magnitude and duration of the antihypertensive effect.

  • Angiotensin II Challenge (Optional): To assess the degree of AT1 receptor blockade, administer a pressor dose of Angiotensin II before and after ZD 7155 administration and compare the pressor responses.[5]

Isolated Perfused Rat Kidney

This ex vivo preparation allows for the study of the direct effects of ZD 7155 on renal hemodynamics and renin secretion, independent of systemic influences.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Perfusion apparatus with a pump, oxygenator, and pressure transducer.

  • Krebs-Henseleit solution containing albumin, glucose, and amino acids, gassed with 95% O2 / 5% CO2.

  • Angiotensin II and ZD 7155.

  • Flow meter.

  • Fraction collector for urine and perfusate samples.

Procedure:

  • Surgical Preparation: Anesthetize the rat and cannulate the right renal artery via the superior mesenteric artery. Ligate the aorta above and below the renal artery.

  • Perfusion: Immediately begin perfusing the kidney with the oxygenated Krebs-Henseleit solution at a constant pressure.

  • Equilibration: Allow the kidney to equilibrate for a period to achieve stable renal perfusate flow (RPF) and glomerular filtration rate (GFR).

  • Experimental Protocol:

    • Establish a baseline by collecting perfusate and urine samples.

    • Infuse Angiotensin II into the arterial line to induce vasoconstriction.

    • In the presence of Angiotensin II, co-infuse ZD 7155 to assess its ability to reverse the vasoconstriction.

    • Alternatively, pre-treat the kidney with ZD 7155 and then challenge with Angiotensin II to determine its blocking effect.

  • Sample Analysis: Measure RPF continuously. Analyze perfusate and urine samples for markers of GFR (e.g., inulin clearance) and measure renin activity in the perfusate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Renin Renin (Juxtaglomerular Cells) AngiotensinII->Renin Negative Feedback AT1R_Kidney AT1 Receptor (Kidney) AngiotensinII->AT1R_Kidney AT1R_Adrenal AT1 Receptor (Adrenal Cortex) AngiotensinII->AT1R_Adrenal AT1R_Vessels AT1 Receptor (Vascular Smooth Muscle) AngiotensinII->AT1R_Vessels ACE ACE (Lungs) Na_H2O_Retention Sodium & Water Retention AT1R_Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Na_H2O_Retention->Blood_Pressure Increase Aldosterone Aldosterone Secretion AT1R_Adrenal->Aldosterone Aldosterone->Na_H2O_Retention Vasoconstriction Vasoconstriction AT1R_Vessels->Vasoconstriction Vasoconstriction->Blood_Pressure Increase ZD7155 ZD 7155 ZD7155->AT1R_Kidney Blocks ZD7155->AT1R_Adrenal Blocks ZD7155->AT1R_Vessels Blocks Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_ExVivo Ex Vivo Analysis cluster_InVivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine IC50, Ki) Cell_Based_Assay Cell-Based Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Cell_Based_Assay Isolated_Kidney Isolated Perfused Kidney (Assess Renal Hemodynamics & Renin Secretion) Cell_Based_Assay->Isolated_Kidney Isolated_Vessels Isolated Blood Vessel Studies (Assess Vasoconstrictor Response) Isolated_Kidney->Isolated_Vessels BP_Measurement Blood Pressure Measurement (Conscious, Hypertensive Models) Isolated_Vessels->BP_Measurement PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling BP_Measurement->PK_PD_Studies Toxicity Toxicology Studies PK_PD_Studies->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Start Compound Synthesis (ZD 7155) Start->Binding_Assay

References

ZD 7155 (hydrochloride): An In-depth Technical Guide on its Role in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, a leading risk factor for cardiovascular disease, remains a significant global health concern. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, with the Angiotensin II Type 1 (AT1) receptor playing a pivotal role in mediating the vasoconstrictive and salt-retaining effects of angiotensin II. Consequently, blockade of the AT1 receptor has become a cornerstone of antihypertensive therapy. This technical guide provides a comprehensive overview of ZD 7155 (hydrochloride), a potent and selective non-peptide AT1 receptor antagonist, and its application in hypertension research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.

Mechanism of Action

ZD 7155 acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[1] By selectively binding to the AT1 receptor, ZD 7155 effectively blocks the downstream signaling cascade initiated by angiotensin II. This blockade prevents a cascade of physiological responses that contribute to elevated blood pressure.

The primary mechanism involves the inhibition of angiotensin II-induced vasoconstriction. Angiotensin II binding to the AT1 receptor, a Gq-protein coupled receptor, typically activates Phospholipase C (PLC).[2][3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and a subsequent increase in blood pressure.[2][3] ZD 7155 competitively inhibits the initial binding of angiotensin II, thereby preventing this entire signaling cascade and promoting vasodilation.[1]

Furthermore, by blocking the AT1 receptor, ZD 7155 also mitigates other pressor effects of angiotensin II, including the stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of ZD 7155 (hydrochloride) in hypertension research.

ParameterValueSpecies/TissueReference
IC50 3.8 nMGuinea pig adrenal gland membranes[4]
DescriptionConcentration of ZD 7155 required to inhibit 50% of [¹²⁵I]-angiotensin II binding to the AT1 receptor.

Table 1: In Vitro Potency of ZD 7155 (hydrochloride)

Animal ModelTreatmentRoute of AdministrationKey FindingsReference
Conscious Sprague-Dawley (SD) RatsZD 7155 (1.082 µmol/kg)Intravenous bolusSuppressed angiotensin II-induced pressor response for ~24 hours.[4]
Spontaneously Hypertensive Rats (SHR)ZD 7155 (1.082 µmol/kg)Intravenous bolusInduced a pronounced and persistent antihypertensive effect.[4]
Sprague-Dawley RatsZD 7155Not specifiedDecreased systolic blood pressure by 16 mm Hg.[5]
Two-Kidney, One-Clip Goldblatt Hypertensive RatsZD 7155 (3 mg/kg)OralBlood pressure was rapidly lowered and sustained for up to 48 hours.[6]

Table 2: In Vivo Antihypertensive Effects of ZD 7155 (hydrochloride)

CompoundRelative PotencyParameterAnimal ModelReference
ZD 7155~10 times more potentSuppression of angiotensin II-induced pressor responseConscious Sprague-Dawley (SD) Rats[4]
LosartanReferenceSuppression of angiotensin II-induced pressor responseConscious Sprague-Dawley (SD) Rats[4]

Table 3: Comparative Potency of ZD 7155 (hydrochloride) and Losartan

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ZD 7155 and other AT1 receptor antagonists.

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound like ZD 7155 for the AT1 receptor, often using rat liver membranes which are a rich source of these receptors.[7][8]

Materials:

  • Membrane Preparation: Rat liver membrane homogenates.

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[7]

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Test Compound: ZD 7155 (hydrochloride) at various concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).[7]

  • Apparatus: 96-well filter plates, cell harvester, and a gamma scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of the non-specific binding control for non-specific binding wells, and 50 µL of the test compound dilutions for competition wells.[7]

  • Radioligand Addition: Add 50 µL of the [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II solution to all wells.[7]

  • Membrane Addition: Add 150 µL of the rat liver membrane preparation to all wells. The final reaction volume is 250 µL.[7]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer.[9]

  • Counting: Dry the filters and measure the radioactivity retained on each filter using a gamma scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

In Vivo Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This non-invasive method is commonly used to assess the effect of antihypertensive compounds on systolic blood pressure in conscious rats.[6][10]

Materials:

  • Animals: Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive rat models.

  • Apparatus: A tail-cuff plethysmography system, including a restraining holder, an inflatable cuff, a pulse transducer, and a data acquisition system.[6][10]

  • Warming Chamber: To ensure adequate blood flow to the tail.[11]

  • Test Compound: ZD 7155 (hydrochloride) prepared in a suitable vehicle for administration.

Procedure:

  • Acclimatization: Acclimate the rats to the restraining procedure and the tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.[12]

  • Warming: Place the rat in a warming chamber (32-34°C) for 10-15 minutes to induce vasodilation in the tail artery.[11]

  • Restraint and Cuff Placement: Gently place the rat in the restraining holder. Position the inflatable cuff and the pulse transducer at the base of the tail.[13]

  • Baseline Measurement: Record several stable baseline blood pressure readings before administering the test compound.

  • Drug Administration: Administer ZD 7155 or vehicle via the desired route (e.g., oral gavage, intravenous injection).

  • Post-Dose Measurement: Measure blood pressure at predetermined time points after drug administration to evaluate the onset, magnitude, and duration of the antihypertensive effect.

  • Data Recording: The system automatically inflates the cuff to occlude blood flow and then gradually deflates it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[10] Multiple readings are typically averaged for each time point.

Angiotensin II-Induced Pressor Response Assay

This in vivo assay evaluates the ability of an AT1 receptor antagonist to inhibit the pressor (blood pressure-increasing) effect of exogenously administered angiotensin II.[4]

Materials:

  • Animals: Conscious, cannulated normotensive or hypertensive rats.

  • Infusion Pumps: For continuous infusion of angiotensin II.

  • Blood Pressure Monitoring System: Direct arterial blood pressure recording via an indwelling catheter.[4]

  • Angiotensin II Solution: Prepared for intravenous infusion.

  • Test Compound: ZD 7155 (hydrochloride) prepared for administration.

Procedure:

  • Baseline Blood Pressure: After allowing the cannulated rat to stabilize, record a stable baseline arterial blood pressure.

  • Angiotensin II Challenge: Administer a bolus or a short infusion of angiotensin II intravenously and record the peak increase in blood pressure.[4]

  • Test Compound Administration: Administer ZD 7155 or vehicle.

  • Post-Treatment Angiotensin II Challenge: At various time points after administration of the test compound, repeat the angiotensin II challenge and record the pressor response.

  • Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point to determine the potency and duration of action of the antagonist. A rightward shift in the dose-response curve to angiotensin II indicates competitive antagonism.[4]

Mandatory Visualization

The following diagrams illustrate the core signaling pathway and a typical experimental workflow in hypertension research.

AT1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum (Ca²⁺ Store) IP3->Ca_Store Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca_Store->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to ZD7155 ZD 7155 (Antagonist) ZD7155->AT1R Blocks

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of ZD 7155.

Antihypertensive_Screening_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Efficacy & Safety cluster_Preclinical Preclinical Development receptor_binding AT1 Receptor Binding Assay (Determine IC50) calcium_assay Intracellular Ca²⁺ Mobilization Assay receptor_binding->calcium_assay Confirmatory Assay lead_optimization Lead Optimization calcium_assay->lead_optimization animal_model Select Hypertensive Animal Model (e.g., SHR) dosing Dose-Response Study (Oral or IV administration) animal_model->dosing bp_measurement Blood Pressure Measurement (Tail-Cuff or Telemetry) dosing->bp_measurement pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling bp_measurement->pk_pd toxicity Acute/Chronic Toxicity Studies pk_pd->toxicity formulation Formulation Development toxicity->formulation lead_optimization->animal_model

Caption: Experimental workflow for antihypertensive drug screening.

References

Unveiling the Angiotensin II Type 1 Receptor Structure: A Technical Guide to ZD 7155 (hydrochloride) in Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the selective antagonist ZD 7155 (hydrochloride) in the landmark determination of the human Angiotensin II Type 1 Receptor (AT1R) crystal structure. The elucidation of this structure has provided profound insights into the molecular basis of AT1R function and has paved the way for structure-based design of novel therapeutics targeting the renin-angiotensin system.

Introduction: The Significance of the AT1R Structure

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a central role in blood pressure regulation and cardiovascular homeostasis.[1] Its activation by the octapeptide hormone angiotensin II triggers a cascade of intracellular signaling events, primarily through Gq/11 proteins, leading to vasoconstriction, aldosterone secretion, and cellular growth.[2] Dysregulation of the AT1R is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. Consequently, AT1R antagonists, or "sartans," are a cornerstone of modern cardiovascular medicine.

Prior to 2015, the lack of a high-resolution crystal structure of the AT1R hindered a detailed understanding of its ligand binding and activation mechanisms. The successful crystallization of the human AT1R in complex with the selective antagonist ZD 7155 by Zhang et al. represented a major breakthrough in the field.[3][4][5][6] This was achieved using the innovative technique of serial femtosecond crystallography (SFX) with an X-ray free-electron laser (XFEL), which allowed for the determination of a room-temperature structure at a resolution of 2.9 Å from microcrystals.[3][4][5][6]

ZD 7155: A Tool for Stabilizing the AT1R

ZD 7155 is a potent and selective non-peptide antagonist of the AT1R.[7] Its high affinity and ability to stabilize the receptor in an inactive conformation made it an ideal candidate for co-crystallization studies. The hydrochloride salt form is commonly used to improve its solubility and handling characteristics.

Quantitative Data: Binding Affinity of ZD 7155

The following table summarizes the reported binding affinity of ZD 7155 for the AT1R.

LigandParameterValueCell LineAssay TypeReference
ZD 7155IC503 - 4 nMCOS-1Calcium Flux Assay[8]

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the response to the agonist (100 nM Angiotensin II).

Experimental Protocols: Crystallization of the AT1R-ZD 7155 Complex

The following is a detailed description of the key experimental methodologies employed in the successful crystallization and structure determination of the AT1R-ZD 7155 complex, based on the work of Zhang et al. (2015).

AT1R Construct Engineering for Stability

To overcome the inherent instability and conformational flexibility of the AT1R, a modified construct was engineered to facilitate crystallization. This involved the fusion of a thermostabilized apocytochrome b562RIL (BRIL) to the N-terminus of the human AT1R.[5] This fusion protein strategy enhances the stability and provides a larger, more rigid soluble domain, which can promote the formation of well-ordered crystal lattices.

Protein Expression and Purification
  • Expression System: The BRIL-AT1R fusion protein was expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.

  • Cell Culture and Infection: Sf9 cells were grown in suspension culture to a density of 3-4 x 10^6 cells/mL and infected with a high-titer baculovirus stock.

  • Harvesting and Solubilization: Cells were harvested 48-60 hours post-infection by centrifugation. The cell pellet was lysed, and the membranes were collected. The receptor was then solubilized from the membranes using a detergent cocktail containing n-dodecyl-β-D-maltopyranoside (DDM), cholesteryl hemisuccinate (CHS), and iodoacetamide.

  • Affinity Chromatography: The solubilized receptor was purified using an anti-FLAG M1 antibody affinity resin. The receptor was eluted from the column by competition with a FLAG peptide.

  • Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous sample. The final buffer contained DDM and CHS to maintain the integrity of the receptor.

Crystallization in Lipidic Cubic Phase (LCP)
  • Complex Formation: The purified BRIL-AT1R fusion protein was incubated with a molar excess of ZD 7155 to ensure complete saturation of the ligand-binding pocket.

  • LCP Reconstitution: The protein-ligand complex was reconstituted into a lipidic cubic phase (LCP) mesophase. This was achieved by mixing the purified protein solution with molten monoolein lipid in a specialized syringe mixer. The LCP provides a membrane-like environment that helps to maintain the native conformation of the GPCR.

  • Crystallization Screening: The LCP containing the AT1R-ZD 7155 complex was dispensed into 96-well glass sandwich plates using a robotic system. A variety of precipitant solutions were added to induce crystallization.

  • Crystal Growth: The plates were incubated at 20°C, and crystal growth was monitored over several days. Microcrystals of the AT1R-ZD 7155 complex appeared within the LCP.

Serial Femtosecond Crystallography (SFX) Data Collection

Due to the small size of the crystals, conventional synchrotron X-ray diffraction was not feasible. Therefore, data was collected using the SFX method at an X-ray free-electron laser (XFEL).

  • Sample Delivery: The crystal-laden LCP was extruded from a syringe into the path of the XFEL beam as a continuous micro-stream.

  • Data Collection: The XFEL delivers extremely intense and short (femtosecond) X-ray pulses that intersect with the microcrystals in the LCP stream. A diffraction pattern is recorded from each crystal before it is destroyed by the intense beam.

  • Data Processing: Tens of thousands of individual "still" diffraction patterns were collected from randomly oriented microcrystals. These patterns were then indexed, integrated, and merged to generate a complete three-dimensional diffraction dataset.

  • Structure Determination: The structure of the AT1R-ZD 7155 complex was solved by molecular replacement using the structures of a related GPCR and the BRIL fusion partner as search models. The final structure was refined to a resolution of 2.9 Å.

Visualizing Key Processes and Pathways

AT1R Signaling Pathway and Antagonism by ZD 7155

The following diagram illustrates the canonical Gq-mediated signaling pathway of the AT1R and the mechanism of inhibition by ZD 7155.

AT1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1R AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Binds & Blocks Gq Gq AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Response PKC_activation->Response

Caption: AT1R Gq-mediated signaling and ZD 7155 antagonism.

Experimental Workflow for AT1R-ZD 7155 Structure Determination

This diagram outlines the major steps involved in the determination of the AT1R-ZD 7155 crystal structure using serial femtosecond crystallography.

SFX_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure Structure Determination construct_design AT1R-BRIL Construct Design expression Baculovirus Expression in Sf9 Cells construct_design->expression purification Affinity & Size-Exclusion Chromatography expression->purification complex_formation Incubation with ZD 7155 purification->complex_formation lcp_reconstitution Reconstitution into Lipidic Cubic Phase (LCP) complex_formation->lcp_reconstitution crystal_growth Microcrystal Growth in LCP lcp_reconstitution->crystal_growth sfx_data Serial Femtosecond Crystallography (SFX) crystal_growth->sfx_data data_processing Indexing, Integration, & Merging of Stills sfx_data->data_processing molecular_replacement Molecular Replacement data_processing->molecular_replacement refinement Structure Refinement (2.9 Å Resolution) molecular_replacement->refinement

Caption: Workflow for AT1R-ZD 7155 structure determination.

Conclusion

The use of ZD 7155 as a stabilizing antagonist was instrumental in the successful determination of the first high-resolution crystal structure of the human Angiotensin II Type 1 Receptor. This landmark achievement, made possible by advancements in protein engineering and the application of serial femtosecond crystallography, has provided an unprecedented atomic-level view of the receptor's architecture and ligand-binding pocket. The detailed structural information gleaned from the AT1R-ZD 7155 complex continues to guide the development of new and improved therapeutics for cardiovascular diseases. This technical guide provides a comprehensive overview of the methodologies and key data associated with this pivotal study, serving as a valuable resource for researchers in the fields of structural biology, pharmacology, and drug discovery.

References

Methodological & Application

Application Notes and Protocols for ZD 7155 (hydrochloride) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ZD 7155 (hydrochloride), a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, in cell culture experiments.[1] Detailed protocols for preparing and applying ZD 7155, as well as for assessing its effects on cultured cells, are provided below.

Introduction

ZD 7155 hydrochloride is a non-peptide antagonist that selectively binds to the AT1 receptor, thereby inhibiting the downstream signaling pathways activated by angiotensin II.[1] Angiotensin II, a key effector in the renin-angiotensin system (RAS), mediates a wide range of physiological and pathophysiological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis, primarily through the AT1 receptor. The high affinity and selectivity of ZD 7155 make it an invaluable tool for in vitro studies aimed at elucidating the role of the AT1 receptor in various cellular processes and for the initial stages of drug screening.

Mechanism of Action

ZD 7155 acts as a competitive antagonist at the AT1 receptor. This means it binds to the same site as the endogenous ligand, angiotensin II, but does not activate the receptor. By occupying the receptor's binding pocket, ZD 7155 effectively blocks angiotensin II from binding and initiating the downstream signaling cascade. The primary intracellular event inhibited by ZD 7155 is the angiotensin II-induced increase in cytosolic calcium concentrations.[2]

Signaling Pathway

The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically activates Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and inflammation. ZD 7155 blocks the initial step of this cascade by preventing angiotensin II from binding to the AT1 receptor.

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ZD7155 ZD 7155 ZD7155->AT1R Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Ca2_release->PKC Activates Cellular_Response Cellular Responses (e.g., Proliferation, Contraction) PKC->Cellular_Response Leads to

Caption: Angiotensin II / AT1 Receptor Signaling Pathway and ZD 7155 Inhibition.

Data Presentation

The following tables summarize the quantitative data for ZD 7155 (hydrochloride) from in vitro studies.

Table 1: In Vitro Efficacy of ZD 7155 (hydrochloride)

ParameterSpeciesCell/Tissue TypeValueReference
IC50Guinea PigAdrenal Gland Membranes3.8 nM
IC50-COS-1 cells expressing AT1R3 - 4 nM[3][4]
EffectRatMesangial CellsComplete blockage of Angiotensin II-induced intracellular calcium increase[2]

Table 2: Physicochemical Properties of ZD 7155 (hydrochloride)

PropertyValue
Molecular Weight474.99 g/mol
FormulaC26H26N6O.HCl
SolubilitySoluble to 10 mM in water with gentle warming
Purity≥98%
StorageDesiccate at +4°C

Experimental Protocols

The following are detailed protocols for the use of ZD 7155 (hydrochloride) in cell culture.

Protocol 1: Preparation of ZD 7155 (hydrochloride) Stock Solution

This protocol describes the preparation of a concentrated stock solution of ZD 7155, which can be further diluted to the desired working concentrations.

Materials:

  • ZD 7155 (hydrochloride) powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of ZD 7155 powder required to prepare a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.475 mg of ZD 7155 (hydrochloride).

  • Aseptically add the appropriate volume of sterile water to the vial of ZD 7155 powder.

  • Gently warm the solution and vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determination of the Inhibitory Effect of ZD 7155 on Angiotensin II-Induced Calcium Mobilization

This protocol outlines a method to assess the antagonistic activity of ZD 7155 by measuring its ability to inhibit the increase in intracellular calcium induced by angiotensin II. This is a common functional assay for AT1 receptor antagonists.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed cells expressing AT1 receptor in a 96-well plate Incubate_24h Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Incubate_24h->Load_Dye Incubate_30_60min Incubate for 30-60 min Load_Dye->Incubate_30_60min Wash_Cells Wash cells to remove extracellular dye Incubate_30_60min->Wash_Cells Add_ZD7155 Add varying concentrations of ZD 7155 Wash_Cells->Add_ZD7155 Incubate_1h Incubate for 1h Add_ZD7155->Incubate_1h Add_AngII Add Angiotensin II (e.g., 100 nM) Incubate_1h->Add_AngII Measure_Fluorescence Measure fluorescence (e.g., using a plate reader) Add_AngII->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for Calcium Mobilization Assay.

Materials:

  • Cells expressing the AT1 receptor (e.g., COS-1, rat mesangial cells)

  • Complete cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • ZD 7155 (hydrochloride) stock solution

  • Angiotensin II

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with HBSS to remove any extracellular dye.

  • ZD 7155 Treatment:

    • Prepare serial dilutions of ZD 7155 in HBSS to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

    • Add the ZD 7155 dilutions to the respective wells and incubate for 1 hour at 37°C.[3] Include appropriate vehicle controls.

  • Angiotensin II Stimulation:

    • Prepare a solution of angiotensin II in HBSS at a concentration that elicits a submaximal response (e.g., 100 nM).[3]

    • Using the fluorescence plate reader's injection function, add the angiotensin II solution to the wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Continue to record the fluorescence signal over time to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the control wells (angiotensin II stimulation without ZD 7155).

    • Plot the normalized response against the logarithm of the ZD 7155 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability/Proliferation Assay

This protocol can be used to assess the effect of ZD 7155 on cell viability or proliferation, particularly in the context of angiotensin II-induced cell growth.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear cell culture plates

  • ZD 7155 (hydrochloride) stock solution

  • Angiotensin II (optional, if studying inhibition of Ang II-induced proliferation)

  • Cell viability reagent (e.g., MTT, XTT, PrestoBlue, or CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment. Incubate overnight.

  • Treatment:

    • Prepare dilutions of ZD 7155 in complete culture medium at various concentrations. If investigating the inhibition of angiotensin II-induced effects, also prepare solutions containing both ZD 7155 and a fixed concentration of angiotensin II.

    • Remove the old medium and add the treatment media to the wells. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control.

    • Plot the percentage of cell viability against the concentration of ZD 7155 to determine any direct cytotoxic or anti-proliferative effects. If studying the inhibition of angiotensin II, compare the viability of cells treated with angiotensin II alone to those treated with angiotensin II and ZD 7155.

Disclaimer: These protocols provide a general framework. The optimal conditions, including cell type, seeding density, reagent concentrations, and incubation times, should be determined empirically for each specific experimental system.

References

Application Notes and Protocols for ZD 7155 (hydrochloride) Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays using ZD 7155 (hydrochloride), a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. This document is intended to guide researchers in pharmacology, drug discovery, and related fields in the accurate determination of the binding affinity of ZD 7155 and other compounds targeting the AT1 receptor.

Introduction

ZD 7155 is a non-peptide, competitive antagonist of the AT1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the renin-angiotensin system and cardiovascular regulation.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the maximum receptor density (Bmax). This document outlines the procedures for both saturation and competition binding assays to characterize the binding of ZD 7155 to the AT1 receptor.

Data Presentation

The following tables summarize the binding affinity of ZD 7155 for the AT1 receptor as determined by radioligand binding assays.

CompoundRadioligandPreparationAssay TypeIC50 (nM)Reference
ZD 7155 (hydrochloride)[¹²⁵I]-angiotensin IIGuinea pig adrenal gland membranesCompetition3.8
ZD 7155³H-candesartanCOS-1 cells transiently expressing AT1RCompetition3 - 4[2]

Signaling Pathway

The AT1 receptor, upon binding its endogenous ligand Angiotensin II, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). ZD 7155, as a competitive antagonist, blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting this signaling pathway.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds ZD7155 ZD 7155 ZD7155->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Response Cellular Response Ca_release->Response PKC_activation->Response

AT1 Receptor Signaling Pathway

Experimental Workflow

The general workflow for a radioligand binding assay involves preparation of the receptor source, incubation with the radioligand and competitor, separation of bound and free radioligand, and subsequent data analysis.

Experimental_Workflow start Start prep Receptor Membrane Preparation start->prep incubation Incubation with Radioligand and ZD 7155 (competitor) prep->incubation separation Separation of Bound/ Free Radioligand (Filtration) incubation->separation counting Radioactivity Counting separation->counting data_analysis Data Analysis (IC50, Ki calculation) counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays for the AT1 receptor.

A. Membrane Preparation from Tissues or Cells
  • Homogenization: Tissues (e.g., rat liver, guinea pig adrenal gland) or cultured cells overexpressing the AT1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[3]

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash away cytosolic proteins.

  • Resuspension and Storage: The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes can be used immediately or stored at -80°C in aliquots.

B. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Radioligand: A suitable radioligand for the AT1 receptor, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the radioligand to triplicate wells.

    • To a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., 10 µM Losartan) to determine non-specific binding.

    • Add the prepared membrane suspension (typically 20-50 µg of protein per well) to all wells.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

C. Competition Binding Assay

This assay is used to determine the affinity (IC50 and Ki) of an unlabeled compound, such as ZD 7155, by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Radioligand: A fixed concentration of a suitable radioligand, typically at or below its Kd value (e.g., 0.1-1 nM ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

  • Competitor: A range of concentrations of the unlabeled test compound (ZD 7155).

  • Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Wells containing the radioligand and assay buffer.

      • Non-specific Binding (NSB): Wells containing the radioligand and a high concentration of a standard unlabeled antagonist (e.g., 10 µM Losartan).

      • Competition: Wells containing the radioligand and increasing concentrations of ZD 7155.

    • Add the prepared membrane suspension to all wells.

    • Incubate to reach equilibrium.

  • Separation and Counting: Follow the same procedure as for the saturation binding assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of ZD 7155.

    • Plot the percentage of specific binding (Y-axis) against the log concentration of ZD 7155 (X-axis).

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).[4]

Conclusion

The protocols and information provided in these application notes offer a robust framework for the characterization of ZD 7155 and other ligands targeting the AT1 receptor. Accurate determination of binding affinities is a critical step in the drug discovery and development process, enabling the selection and optimization of lead compounds with desired pharmacological profiles. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data for researchers in the field.

References

Application Notes and Protocols for ZD 7155 (hydrochloride) in Cardiac Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II (Ang II) is the primary effector of the renin-angiotensin system (RAS) and plays a crucial role in the pathophysiology of cardiovascular diseases, including hypertension and cardiac hypertrophy.[2][3] By binding to the AT1 receptor on cardiomyocytes, Ang II initiates a cascade of intracellular signaling events that lead to pathological cardiac growth, characterized by an increase in cardiomyocyte size, re-expression of fetal genes, and interstitial fibrosis. ZD 7155, by blocking the AT1 receptor, serves as a valuable tool for investigating the mechanisms of Ang II-induced cardiac hypertrophy and for evaluating the therapeutic potential of AT1 receptor antagonism in preventing or reversing this condition. These application notes provide detailed protocols for the use of ZD 7155 in both in vitro and in vivo models of cardiac hypertrophy.

Mechanism of Action

ZD 7155 is a non-peptide antagonist that specifically targets the AT1 receptor, preventing Angiotensin II from binding and activating downstream signaling pathways. The hypertrophic effects of Ang II are primarily mediated through the Gq protein-coupled AT1 receptor.[2] Activation of this receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] These events, along with the production of reactive oxygen species (ROS), contribute to the activation of several downstream signaling cascades, including the calcineurin-NFAT and MAPK pathways, ultimately leading to the transcriptional activation of hypertrophic genes.[2] ZD 7155 effectively blocks these initial steps, thereby inhibiting the hypertrophic response.

Data Presentation

The following tables summarize quantitative data on the effects of AT1 receptor antagonism in experimental models of cardiac hypertrophy. While specific data for ZD 7155 on all hypertrophic markers is limited in publicly available literature, the data for a structurally and functionally similar AT1 receptor antagonist, TCV-116, is presented as a representative example of the expected effects.

Table 1: Effect of the AT1 Receptor Antagonist TCV-116 on Cardiomyocyte Dimensions in a Rat Model of Pressure-Overload Hypertrophy

Treatment GroupDoseMyocyte Width (μm)Myocyte Length (μm)
Sham-operated-12.5 ± 0.280.1 ± 2.1
Vehicle-treated Hypertrophy-15.3 ± 0.1100.2 ± 3.5
TCV-116 (Low Dose)0.3 mg/kg/day13.3 ± 0.194.1 ± 2.9
TCV-116 (High Dose)3.0 mg/kg/dayNot specified82.6 ± 2.6

Data adapted from a study on TCV-116, an AT1 receptor antagonist, in a rat model of cardiac hypertrophy induced by abdominal aortic banding for 4 weeks.[4] Values are presented as mean ± SEM.

Table 2: In Vivo Dose of ZD 7155 for AT1 Receptor Blockade in Rats

CompoundDoseRoute of AdministrationEffectDuration of Action
ZD 71551.082 µmol/kgIntravenous bolusSuppression of Angiotensin II-induced pressor responseApproximately 24 hours

This dose has been shown to be effective in blocking the physiological effects of Angiotensin II in vivo and can be used as a starting point for cardiac hypertrophy studies.[1]

Experimental Protocols

In Vitro Model: Angiotensin II-Induced Hypertrophy in H9c2 Cardiomyocytes

This protocol describes the induction of hypertrophy in the H9c2 rat cardiomyocyte cell line using Angiotensin II and its inhibition by ZD 7155.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Angiotensin II

  • ZD 7155 (hydrochloride)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Phalloidin-FITC

  • DAPI

  • RNA extraction kit

  • qRT-PCR reagents and primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with ZD 7155 (e.g., 1 µM) for 1 hour.

    • Add Angiotensin II (e.g., 1 µM) to the media and incubate for 24-48 hours. Include appropriate controls: untreated cells, cells treated with Ang II alone, and cells treated with ZD 7155 alone.

  • Analysis of Cardiomyocyte Size:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with Phalloidin-FITC (to visualize F-actin and outline the cells) and DAPI (to stain the nuclei) for 1 hour.

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

  • Analysis of Hypertrophic Gene Expression:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) using quantitative real-time PCR (qRT-PCR). Normalize the expression to a housekeeping gene.

In Vivo Model: Angiotensin II-Induced Cardiac Hypertrophy in Rats

This protocol describes the induction of cardiac hypertrophy in rats via continuous Angiotensin II infusion and the assessment of the inhibitory effects of ZD 7155.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Osmotic minipumps

  • Angiotensin II

  • ZD 7155 (hydrochloride)

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Echocardiography equipment

  • Histology reagents (formalin, paraffin, hematoxylin, and eosin)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Minipump Implantation:

    • Anesthetize the rats.

    • Subcutaneously implant osmotic minipumps filled with either saline (control) or Angiotensin II (e.g., 200 ng/kg/min) for a duration of 2-4 weeks.

  • ZD 7155 Administration:

    • Administer ZD 7155 daily via an appropriate route (e.g., intravenous injection at a dose of 1.082 µmol/kg) or through a second osmotic minipump.[1]

    • The treatment can be prophylactic (started at the same time as Ang II infusion) or therapeutic (started after the establishment of hypertrophy).

  • Monitoring: Monitor blood pressure throughout the study using tail-cuff plethysmography or telemetry.

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, internal diameter).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).

    • Fix the hearts in 10% formalin, embed in paraffin, and section for histological analysis.

    • Stain sections with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.

    • Perform Masson's trichrome or Picrosirius red staining to assess cardiac fibrosis.

  • Gene Expression Analysis: Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of hypertrophic markers (ANP, BNP, β-MHC).

Visualizations

AngII_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq ZD7155 ZD 7155 ZD7155->AT1R Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 ROS Reactive Oxygen Species (ROS) PLC->ROS IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., Calcineurin, MAPKs) Ca_release->Downstream PKC->Downstream ROS->Downstream Hypertrophy Cardiac Hypertrophy (Gene Expression, Protein Synthesis) Downstream->Hypertrophy

Caption: ZD 7155 blocks Ang II-induced hypertrophic signaling at the AT1 receptor.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo H9c2 H9c2 Cardiomyocytes Pretreat Pre-treatment: ZD 7155 H9c2->Pretreat Induce_vitro Induction: Angiotensin II Pretreat->Induce_vitro Analysis_vitro Analysis: - Cell Size - Gene Expression (ANP, BNP) Induce_vitro->Analysis_vitro Rats Sprague-Dawley Rats Induce_vivo Induction: Ang II via Osmotic Pump Rats->Induce_vivo Treat_vivo Treatment: ZD 7155 Induce_vivo->Treat_vivo Analysis_vivo Analysis: - HW/BW, HW/TL - Echocardiography - Histology - Gene Expression Treat_vivo->Analysis_vivo

Caption: Workflow for studying ZD 7155 in cardiac hypertrophy models.

Logical_Relationship ZD7155 ZD 7155 AT1R_Block AT1 Receptor Blockade ZD7155->AT1R_Block Leads to Signal_Inhibit Inhibition of Pro-hypertrophic Signaling AT1R_Block->Signal_Inhibit Results in Hypertrophy_Reduce Reduction of Cardiac Hypertrophy Signal_Inhibit->Hypertrophy_Reduce Causes

Caption: Logical flow of ZD 7155's antihypertrophic action.

References

Application Notes and Protocols: ZD 7155 (hydrochloride) in Renal Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), plays a pivotal role in the pathogenesis of renal fibrosis.[1][2][3] By binding to the AT1 receptor, Angiotensin II triggers a cascade of downstream signaling events that promote inflammation, cellular proliferation, and the excessive deposition of extracellular matrix (ECM) proteins, hallmark features of renal fibrosis.[3][4] The blockade of the AT1 receptor by antagonists such as ZD 7155 presents a promising therapeutic strategy to mitigate the progression of chronic kidney disease (CKD) by inhibiting these fibrotic processes.[1][5]

These application notes provide a comprehensive overview of the use of ZD 7155 in preclinical renal fibrosis models, summarizing key quantitative data from studies utilizing AT1 receptor antagonists and detailing experimental protocols.

Data Presentation

The following tables summarize representative quantitative data on the effects of AT1 receptor antagonists in common rodent models of renal fibrosis. While specific data for ZD 7155 in these models is not extensively published, the presented data for other AT1 receptor antagonists like Losartan and Candesartan can be considered indicative of the expected class effect.

Table 1: Effect of AT1 Receptor Antagonists on Renal Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model

ParameterAnimal ModelTreatmentDurationResultReference
Interstitial FibrosisRatLosartan21 daysSignificant decrease in fibrosis compared to untreated UUO group.[6]
Collagen DepositionRatLosartan21 daysSignificant reduction in total collagen content as measured by Sircol assay.[6]
TGF-β1 mRNA ExpressionRatAngiotensin II receptor antagonist5 daysBlunted the increase in TGF-β1 mRNA expression by 40-75%.[5]
Collagen IV mRNA ExpressionRatAngiotensin II receptor antagonist5 daysReduced the upregulation of Collagen IV mRNA by 40-75%.[5]
Apoptosis (TUNEL)RatLosartan21 daysSignificantly decreased the number of apoptotic cells in the obstructed kidney.[6]
Macrophage InfiltrationRatLosartan21 daysSignificantly reduced macrophage infiltration in the obstructed kidney.[6]

Table 2: Hemodynamic and Functional Effects of AT1 Receptor Antagonists in Renal Injury Models

ParameterAnimal ModelTreatmentDurationResultReference
Systolic Blood PressureSprague-Dawley RatZD 7155In vivoDecreased systolic blood pressure by 16 mm Hg.[1]
Glomerular Filtration Rate (GFR)Neonatal Rat with Partial UUOCandesartan10 weeksAttenuated the reduction in GFR in the obstructed kidney.[7]
Renal Blood Flow (RBF)Neonatal Rat with Partial UUOCandesartan10 weeksPrevented the reduction in RBF in the obstructed kidney.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the investigation of ZD 7155 in a preclinical model of renal fibrosis.

Unilateral Ureteral Obstruction (UUO) Model in Rats

The UUO model is a widely used and robust method for inducing progressive renal interstitial fibrosis.[2]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 3-0 silk)

  • ZD 7155 (hydrochloride)

  • Vehicle (e.g., sterile water or saline)

Procedure:

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Surgical Preparation: Shave the abdominal area and sterilize the surgical site with an antiseptic solution.

  • Incision: Make a midline abdominal incision to expose the abdominal cavity.

  • Ureter Identification: Gently retract the intestines to locate the left ureter.

  • Ligation: Ligate the left ureter at two points (proximal and distal) using 3-0 silk suture. The ureter can be severed between the two ligatures.

  • Closure: Close the abdominal muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.

  • Sham Operation: For the control group, perform the same surgical procedure without ligating the ureter.

  • Drug Administration: Administer ZD 7155 or vehicle to the rats daily via oral gavage or in drinking water. A dosage of 10-20 mg/kg/day is a typical starting point for AT1 receptor antagonists in this model.[5][7]

  • Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 7, 14, or 21 days), euthanize the animals and harvest the kidneys for analysis.

Histological Analysis of Renal Fibrosis

a) Masson's Trichrome Staining:

  • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Masson's trichrome stain kit according to the manufacturer's instructions. This will stain collagen blue, nuclei black, and cytoplasm red.

  • Dehydrate, clear, and mount the sections.

  • Quantify the fibrotic area (blue staining) using image analysis software.

b) Sirius Red Staining:

  • Prepare paraffin-embedded kidney sections as described above.

  • Stain the sections with Picro-Sirius red solution.

  • Wash, dehydrate, clear, and mount the sections.

  • Visualize collagen deposition under polarized light, where collagen fibers will appear bright red or yellow.

  • Quantify the stained area using image analysis software.

Immunohistochemistry for Fibrosis Markers
  • Prepare paraffin-embedded kidney sections.

  • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate the sections with primary antibodies against fibrosis markers such as alpha-smooth muscle actin (α-SMA), fibronectin, or collagen I.

  • Incubate with a corresponding secondary antibody conjugated to a detection system (e.g., HRP).

  • Develop the signal using a chromogen (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Quantify the positive staining area using image analysis software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Isolate total RNA from kidney tissue using a suitable RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using gene-specific primers for profibrotic markers (e.g., Tgfb1, Col1a1, Acta2) and a housekeeping gene (e.g., Gapdh).

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Visualizations

Signaling Pathway

G cluster_0 Renal Fibrosis Pathogenesis Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE Conversion AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds to TGFb TGF-β Signaling (Smad2/3) AT1R->TGFb Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks Profibrotic_Genes Upregulation of Profibrotic Genes (Collagen, α-SMA) TGFb->Profibrotic_Genes Leads to Fibrosis Renal Fibrosis Profibrotic_Genes->Fibrosis Results in

Caption: ZD 7155 blocks the Angiotensin II / AT1R / TGF-β signaling pathway.

Experimental Workflow

G cluster_workflow In Vivo Renal Fibrosis Model Workflow start Animal Model Selection (e.g., Wistar Rats) surgery Unilateral Ureteral Obstruction (UUO) Surgery start->surgery grouping Randomization into Groups: - Sham - UUO + Vehicle - UUO + ZD 7155 surgery->grouping treatment Daily Treatment Administration grouping->treatment endpoint Endpoint (e.g., 14 or 21 days) treatment->endpoint collection Euthanasia and Kidney Tissue Collection endpoint->collection analysis Analysis: - Histology (Trichrome, Sirius Red) - Immunohistochemistry (α-SMA) - qRT-PCR (TGF-β, Collagen) collection->analysis results Data Interpretation and Comparison analysis->results

Caption: Experimental workflow for evaluating ZD 7155 in a UUO model.

Logical Relationship

G cluster_logic Logical Framework of ZD 7155 Action AngII Increased Angiotensin II AT1R_Activation AT1 Receptor Activation AngII->AT1R_Activation Downstream Pro-fibrotic Signaling Cascades (e.g., TGF-β) AT1R_Activation->Downstream Fibrosis Renal Fibrosis Progression ZD7155 ZD 7155 (AT1R Antagonist) ZD7155->AT1R_Activation Amelioration Amelioration of Renal Fibrosis ZD7155->Amelioration Cellular_Response Cellular Responses: - Myofibroblast activation - ECM deposition - Inflammation Downstream->Cellular_Response Cellular_Response->Fibrosis Amelioration->Fibrosis

References

Application Notes and Protocols for ZD 7155 (hydrochloride) in a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system, primarily mediating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Upon activation by angiotensin II, the AT1 receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using a calcium mobilization assay. This application note provides a detailed protocol for utilizing ZD 7155 hydrochloride as an antagonist in a cell-based calcium mobilization assay to determine its potency and characterize its inhibitory effect on angiotensin II-induced signaling.

Data Presentation

The following tables summarize the key properties of ZD 7155 hydrochloride and provide representative data that can be obtained from a calcium mobilization assay.

Table 1: Compound Information for ZD 7155 (hydrochloride)

ParameterValueReference
IUPAC Name 5,7-diethyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochlorideN/A
Molecular Formula C₂₆H₂₆N₆O·HClN/A
Molecular Weight 474.99 g/mol N/A
Mechanism of Action Selective, competitive Angiotensin II Type 1 (AT1) receptor antagonistN/A
Solubility Soluble to 10 mM in water with gentle warmingN/A
Storage Desiccate at +4°CN/A

Table 2: Representative Agonist and Antagonist Potency Data

CompoundParameterValueAssay Conditions
Angiotensin II EC₅₀~1-10 nMCalcium mobilization in AT1 receptor-expressing cells
ZD 7155 (hydrochloride) IC₅₀~3-10 nM*Inhibition of Angiotensin II-induced calcium mobilization

*Note: The IC₅₀ value for ZD 7155 in a functional calcium mobilization assay may vary depending on the cell line, receptor expression levels, and specific assay conditions. The provided range is an estimate based on its high affinity in binding assays (IC₅₀ of 3.8 nM in guinea pig adrenal gland membranes) and typical potency for this class of compounds.

Signaling Pathway and Experimental Workflow

Angiotensin II (AT1) Receptor Signaling Pathway Leading to Calcium Mobilization

AT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Binds & Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Opens Channels Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase

AT1 Receptor Signaling Pathway

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis cell_plating 1. Seed AT1R-expressing cells in microplate dye_loading 2. Load cells with a calcium-sensitive dye cell_plating->dye_loading baseline 5. Measure baseline fluorescence compound_prep 3. Prepare serial dilutions of ZD 7155 (Antagonist) antagonist_add 6. Add ZD 7155 dilutions and incubate agonist_prep 4. Prepare Angiotensin II (Agonist) at EC₈₀ concentration agonist_add 7. Add Angiotensin II to stimulate baseline->antagonist_add antagonist_add->agonist_add measurement 8. Measure fluorescence change (calcium mobilization) agonist_add->measurement inhibition_calc 9. Calculate % inhibition for each concentration curve_fit 10. Plot concentration-response curve inhibition_calc->curve_fit ic50_det 11. Determine IC₅₀ value curve_fit->ic50_det

Antagonist Screening Workflow

Experimental Protocols

This protocol is designed for a 96-well or 384-well plate format using a fluorescence imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

I. Materials and Reagents

  • Cell Line: A mammalian cell line stably or transiently expressing the human AT1 receptor (e.g., HEK293, CHO).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • ZD 7155 (hydrochloride): Prepare a stock solution (e.g., 10 mM in water or DMSO) and perform serial dilutions in Assay Buffer to create a concentration range for the assay.

  • Angiotensin II: Prepare a stock solution (e.g., 1 mM in water) and dilute in Assay Buffer to the desired concentrations. The final concentration for stimulation should be at the EC₈₀, which needs to be predetermined in an agonist dose-response experiment.

  • Calcium-Sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM, Fluo-8 AM, or a commercially available no-wash calcium assay kit.

  • Pluronic F-127: 20% solution in DMSO to aid in dye loading.

  • Probenecid (optional): An organic anion transport inhibitor to prevent dye leakage from certain cell types (e.g., CHO). Prepare a stock solution for a final assay concentration of 2.5 mM if needed.

  • Microplates: Black-walled, clear-bottom 96-well or 384-well plates suitable for fluorescence measurements.

II. Agonist (Angiotensin II) Dose-Response Experiment (to determine EC₈₀)

  • Cell Plating: Seed the AT1 receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the calcium-sensitive dye AM ester in Assay Buffer, often with the addition of Pluronic F-127 and probenecid (if required).

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Agonist Preparation: Prepare serial dilutions of Angiotensin II in Assay Buffer.

  • FLIPR Assay:

    • Set the FLIPR instrument to monitor fluorescence (Excitation: ~485 nm, Emission: ~525 nm for Fluo-4/Fluo-8).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the Angiotensin II dilutions to the cell plate.

    • Continuously measure the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the baseline-corrected maximum fluorescence response for each concentration of Angiotensin II.

    • Plot the response versus the logarithm of the Angiotensin II concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and EC₈₀ values.

III. Antagonist (ZD 7155) Inhibition Experiment

  • Cell Plating and Dye Loading: Follow steps 1 and 2 from the agonist dose-response protocol.

  • Compound Preparation:

    • Antagonist: Prepare serial dilutions of ZD 7155 in Assay Buffer at a concentration that is 2X to 5X the final desired concentration, depending on the addition volume of the instrument.

    • Agonist: Prepare Angiotensin II in Assay Buffer at a concentration that will yield a final concentration of EC₈₀ after addition to the wells.

  • FLIPR Assay (Antagonist Mode):

    • Place the dye-loaded cell plate and the compound plates (antagonist and agonist) into the instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument for a two-addition protocol:

      • First Addition: Add the ZD 7155 dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

      • Second Addition: Add the Angiotensin II (EC₈₀) solution to stimulate the cells.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the baseline-corrected maximum fluorescence response after agonist addition for each concentration of ZD 7155.

    • Calculate the percentage of inhibition for each ZD 7155 concentration relative to the control wells (agonist only).

    • Plot the percent inhibition versus the logarithm of the ZD 7155 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Disclaimer: This protocol is a general guideline. Optimal conditions, including cell density, dye loading time, incubation times, and compound concentrations, should be determined empirically for each specific cell line and experimental setup.

Application Notes and Protocols: ZD 7155 (hydrochloride) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] As a non-peptide antagonist, it offers the advantage of oral activity.[2][3] The renin-angiotensin system (RAS) has been identified as a critical modulator of neuronal function, and dysregulation of this system is implicated in a variety of neurological and psychiatric disorders. Consequently, AT1 receptor antagonists like ZD 7155 are valuable tools for investigating the role of angiotensin II in the central nervous system and for exploring potential therapeutic interventions.

Recent research has highlighted the neuroprotective potential of AT1 receptor blockers (ARBs) in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] These compounds have been shown to mitigate inflammatory and apoptotic responses in various neural cell types, including neurons, astrocytes, and microglia.[4] This document provides detailed application notes and experimental protocols for the use of ZD 7155 hydrochloride in neuroscience research.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight474.99 g/mol [2]
FormulaC₂₆H₂₆N₆O·HCl[2]
Purity≥98%[2][3]
SolubilitySoluble to 10 mM in water with gentle warming[2]
StorageDesiccate at +4°C[2][3]
CAS Number146709-78-6[2]

Quantitative Data

In Vitro Binding and Functional Assays
ParameterValueExperimental SystemReference
IC₅₀ (Binding)3.8 nM[¹²⁵I]-angiotensin II displacement in guinea pig adrenal gland membranes[2][3]
IC₅₀ (Functional)3 - 4 nMInhibition of Angiotensin II (100 nM) induced calcium response in COS-1 cells expressing human AT1R[5]
Binding Free Energy (ΔΔG) -13.85 Kcal/molIn complex with AT1 receptor (co-crystal structure)[6]
In Vivo Studies
SpeciesDoseRoute of AdministrationObserved EffectReference
Sprague-Dawley Rat1.082 µmol/kg (bolus)IntravenousSuppression of Angiotensin II-induced pressor response for ~24 hours[1]
Sprague-Dawley Rat3 mg/kgOralSustained lowering of blood pressure for up to 48 hours in Goldblatt hypertensive rats[7]
Sprague-Dawley RatNot specifiedNot specifiedDecreased systolic blood pressure by 16 mm Hg, increased plasma renin activity 3.7-fold, and stimulated renal renin gene expression 4.2-fold.[8]

Signaling Pathways

The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9] In neurons, activation of the AT1 receptor by angiotensin II initiates a signaling cascade that can modulate both short-term neuronal activity and long-term gene expression.[1][10]

AT1R_Signaling_Neuroscience cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Neuronal Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates ROS ROS AT1R->ROS Generates Dopamine_Release ↑ Dopamine Release AT1R->Dopamine_Release PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Neuronal_Injury Neuronal Injury (e.g., excitotoxicity) Ca_ER->Neuronal_Injury MAPK MAP Kinase (ERK1/2) PKC->MAPK Activates Glutamate_Release ↑ Glutamate Release PKC->Glutamate_Release MAPK_nuc MAP Kinase MAPK->MAPK_nuc Translocates Gene Gene Expression (e.g., c-fos, pro-inflammatory cytokines) Neuroinflammation Neuroinflammation Gene->Neuroinflammation MAPK_nuc->Gene Regulates

Caption: AT1 receptor signaling pathway in neurons and its inhibition by ZD 7155.

Experimental Protocols

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is designed to assess the neuroprotective effects of ZD 7155 against ischemic-like injury in vitro.

Materials:

  • Primary neuronal cultures (e.g., from rat cortex or hippocampus)

  • Neurobasal medium and B27 supplement

  • Glucose-free Earle's Balanced Salt Solution (EBSS)

  • ZD 7155 hydrochloride stock solution (e.g., 10 mM in sterile water)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Hypoxic chamber (95% N₂, 5% CO₂)

Procedure:

  • Cell Culture: Plate primary neurons in appropriate culture vessels and maintain in Neurobasal medium with B27 supplement until mature (e.g., 7-10 days in vitro).

  • Pre-treatment: 48 hours prior to OGD, replace the culture medium with fresh medium containing the desired concentration of ZD 7155 (e.g., 0.01-1 µM) or vehicle control.[7]

  • Oxygen-Glucose Deprivation:

    • Wash the cultures with glucose-free EBSS.

    • Replace the medium with deoxygenated glucose-free EBSS.

    • Place the cultures in a hypoxic chamber at 37°C for a predetermined duration (e.g., 90 minutes) to induce moderate cell death.[7][11]

  • Reperfusion:

    • Remove the cultures from the hypoxic chamber.

    • Replace the OGD medium with the original pre-treatment medium (containing ZD 7155 or vehicle).

    • Return the cultures to a normoxic incubator (95% air, 5% CO₂) for 24 hours.[7]

  • Assessment of Cell Viability:

    • Collect the culture supernatant to measure LDH release, an indicator of cell death, according to the manufacturer's instructions.

    • Alternatively, other viability assays such as MTT or Calcein-AM/Propidium Iodide staining can be performed.

OGD_Workflow start Mature Primary Neuronal Cultures pretreatment Pre-treat with ZD 7155 or Vehicle (48 hours) start->pretreatment ogd Oxygen-Glucose Deprivation (OGD) (e.g., 90 minutes in hypoxic chamber) pretreatment->ogd reperfusion Reperfusion (24 hours in normoxic conditions) ogd->reperfusion assessment Assess Neuronal Viability (e.g., LDH Assay) reperfusion->assessment end Data Analysis assessment->end

Caption: Experimental workflow for the in vitro neuroprotection assay.

In Vivo Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

This protocol describes the use of the EPM to evaluate the anxiolytic or anxiogenic potential of ZD 7155.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • ZD 7155 hydrochloride solution for injection (e.g., dissolved in saline)

  • Video tracking software

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.[12]

  • Drug Administration: Administer ZD 7155 or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30 minutes). Dosing should be determined from pilot studies or literature.

  • EPM Test:

    • Place the animal in the center of the maze, facing an open arm.[13]

    • Allow the animal to freely explore the maze for a 5-minute session.[13]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries as indices of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with an appropriate cleaning solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[12]

EPM_Workflow start Acclimate Animal to Testing Room drug_admin Administer ZD 7155 or Vehicle start->drug_admin epm_test Place Animal on Elevated Plus Maze (5-minute session) drug_admin->epm_test record Record Behavior with Video Tracking epm_test->record analysis Analyze Time and Entries in Open/Closed Arms record->analysis end Interpret Anxiety-Like Behavior analysis->end

Caption: Experimental workflow for the elevated plus maze test.

In Vivo Neurotransmitter Release: Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure the effect of ZD 7155 on extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • ZD 7155 hydrochloride solution for administration

  • HPLC system with an appropriate detector (e.g., electrochemical detector for dopamine)

Procedure:

  • Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).[14]

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[15]

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[14]

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer ZD 7155 systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.

    • Express the results as a percentage change from the baseline levels.

  • Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.[14]

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (≥ 48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Establish Baseline: Perfuse with aCSF and Collect Samples probe_insertion->baseline drug_admin Administer ZD 7155 baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection hplc Analyze Neurotransmitter Levels by HPLC sample_collection->hplc histology Histological Verification of Probe Placement hplc->histology

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

ZD 7155 hydrochloride is a valuable pharmacological tool for elucidating the role of the AT1 receptor in the central nervous system. The protocols outlined in this document provide a framework for investigating its effects on neuronal survival, behavior, and neurochemistry. Researchers should optimize these protocols based on their specific experimental objectives and animal models. The provided data and signaling pathway information serve as a foundation for designing and interpreting experiments aimed at understanding the complex role of the renin-angiotensin system in neuroscience.

References

Troubleshooting & Optimization

ZD 7155 (hydrochloride) solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of ZD 7155 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 hydrochloride and what is its mechanism of action?

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1] It functions by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular growth.[2][3]

Q2: What are the recommended storage conditions for ZD 7155 hydrochloride?

For long-term stability, ZD 7155 hydrochloride powder should be stored desiccated at +4°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] It is advisable to prepare aqueous solutions fresh for each experiment.[4]

Q3: In which solvents is ZD 7155 hydrochloride soluble?

ZD 7155 hydrochloride has varying solubility in different solvents. Detailed solubility data is provided in the table below. For in vitro studies, DMSO is the most common solvent for preparing concentrated stock solutions. For in vivo applications, specific formulations with co-solvents are typically required.

Solubility Data

SolventConcentrationConditionsReference
Waterup to 10 mMGentle warming may be required.
Water4.17 mg/mL (8.78 mM)Requires sonication and heating to 60°C.[4][5]
DMSO250 mg/mL (526.33 mM)Sonication may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.38 mM)Clear solution for in vivo use.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.38 mM)Clear solution for in vivo use.[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.38 mM)Clear solution for in vivo use.[4]

Troubleshooting Guide

Q1: My ZD 7155 hydrochloride is not fully dissolving in water. What should I do?

ZD 7155 hydrochloride has limited solubility in water. To aid dissolution, gentle warming of the solution is recommended. For higher concentrations, sonication and heating to 60°C may be necessary.[4][5] However, for most applications, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is the preferred method.

Q2: I observed precipitation when I diluted my DMSO stock solution into my cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the final concentration of ZD 7155 hydrochloride in your working solution.

  • Increase the DMSO concentration (with caution): If your experimental system can tolerate it, a slightly higher final percentage of DMSO (e.g., up to 0.5%) might help maintain solubility. However, always perform a vehicle control to account for any effects of the solvent on your cells.

  • Use a solubilizing agent: For in vivo studies, formulations containing excipients like PEG300, Tween-80, or SBE-β-CD can enhance solubility.[4]

Q3: Is it safe to heat the ZD 7155 hydrochloride solution to improve solubility?

Gentle warming is acceptable and can aid in dissolution, particularly in water. However, avoid aggressive or prolonged heating at high temperatures, as this could potentially degrade the compound.

Q4: How stable is ZD 7155 hydrochloride in solution?

Stock solutions in anhydrous DMSO are stable for up to one month at -20°C and up to six months at -80°C.[4][5] Aqueous working solutions are less stable and it is highly recommended to prepare them fresh on the day of the experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (for in vitro use)
  • Weigh the Compound: Accurately weigh out the required amount of ZD 7155 hydrochloride powder using a calibrated analytical balance. The molecular weight is 474.99 g/mol .

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.75 mg of ZD 7155 hydrochloride.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in an ultrasonic water bath to ensure all the solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of a Working Solution for in vivo Administration

This protocol is an example for preparing a dosing solution with a final concentration of ≥ 2.08 mg/mL.[4]

  • Prepare a Concentrated DMSO Stock: Prepare a stock solution of ZD 7155 hydrochloride in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation (Example 1):

    • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • Vehicle Preparation (Example 2):

    • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly.

  • Final Preparation: Ensure the final solution is clear and free of any precipitate before administration. It is recommended to prepare this working solution fresh on the day of the experiment.

Visualizations

Angiotensin II Signaling Pathway and Inhibition by ZD 7155

Angiotensin_II_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor G_Protein Gq/11 AT1_Receptor->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release IP3->Ca2_Release PKC PKC Activation DAG->PKC Cellular_Responses Vasoconstriction, Inflammation, Cell Growth Ca2_Release->Cellular_Responses PKC->Cellular_Responses ZD7155 ZD 7155 ZD7155->AT1_Receptor Antagonist

Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by ZD 7155.

Experimental Workflow for in vitro Studies

Experimental_Workflow start Start prepare_stock Prepare 10 mM Stock Solution in DMSO start->prepare_stock culture_cells Culture Target Cells start->culture_cells prepare_working Prepare Working Solution by Diluting Stock in Cell Culture Medium prepare_stock->prepare_working culture_cells->prepare_working treat_cells Treat Cells with ZD 7155 or Vehicle prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate stimulate Stimulate with Angiotensin II (Optional) incubate->stimulate assay Perform Downstream Assay (e.g., Ca2+ imaging, Western blot) stimulate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for using ZD 7155 hydrochloride in cell-based assays.

References

ZD 7155 (hydrochloride) solution stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ZD 7155 (hydrochloride), a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.

Solution Stability and Storage

Proper storage and handling of ZD 7155 (hydrochloride) are critical for maintaining its integrity and ensuring reproducible experimental outcomes.

Storage of Solid Compound:

ConditionRecommendation
Temperature +4°C[1]
Atmosphere Desiccate, store away from moisture in a sealed container[1]

Storage of Stock Solutions:

SolventStorage TemperatureStorage Duration
DMSO-80°C6 months[2]
-20°C1 month[2]
Aqueous Buffer-80°CUp to 1 year (aliquoted to avoid freeze-thaw cycles)[3]

Frequently Asked Questions (FAQs)

Q1: How do I reconstitute ZD 7155 (hydrochloride)?

A1: ZD 7155 (hydrochloride) can be reconstituted in DMSO or water. For a stock solution in DMSO, concentrations up to 250 mg/mL (526.33 mM) can be achieved, though ultrasonic assistance may be necessary.[1][2] For aqueous solutions, it is soluble up to 10 mM with gentle warming. To prepare a 10 mM stock solution, add 2.105 mL of solvent to 10 mg of the compound.

Q2: I'm observing inconsistent results in my functional assays. What could be the cause?

A2: Inconsistent results can arise from several factors:

  • Solution Instability: Ensure that your stock solutions are stored correctly and have not exceeded their recommended storage duration. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Compound Precipitation: ZD 7155 (hydrochloride) may precipitate in aqueous buffers, especially at higher concentrations. Visually inspect your solutions for any signs of precipitation before use.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter AT1 receptor expression and signaling.

  • Agonist Concentration: The concentration of the agonist (e.g., Angiotensin II) used to stimulate the receptor is critical. Ensure you are using a consistent and appropriate concentration.

Q3: What is the mechanism of action of ZD 7155?

A3: ZD 7155 is a potent and selective competitive antagonist for the Angiotensin II Type 1 (AT1) receptor. It blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular growth.[4][5][6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Potency or No Effect Degraded Compound: Improper storage or handling has led to the degradation of ZD 7155.Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained.
Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions.Verify all calculations and ensure accurate pipetting. Consider performing a serial dilution to test a range of concentrations.
High Background Signal Non-specific Binding: The compound may be binding to other components in the assay system.Include appropriate controls, such as cells not expressing the AT1 receptor, to determine the level of non-specific binding.
Contaminated Reagents: Buffers or other reagents may be contaminated.Use fresh, sterile-filtered buffers and reagents.
Poor Solubility in Aqueous Media Compound Precipitation: ZD 7155 (hydrochloride) has limited solubility in aqueous solutions.Prepare the final dilution in your assay buffer immediately before use. Consider using a carrier solvent like DMSO (ensure the final concentration is compatible with your assay). Gentle warming may also aid dissolution.

Experimental Protocols

Representative In Vitro Functional Assay: Calcium Mobilization

This protocol describes a method to assess the antagonistic activity of ZD 7155 by measuring its ability to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.

Materials:

  • HEK293 cells stably expressing the human AT1 receptor

  • ZD 7155 (hydrochloride)

  • Angiotensin II

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Plating: Seed the AT1 receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of ZD 7155 (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of Angiotensin II (typically the EC80) to all wells simultaneously using an automated injection system.

  • Data Acquisition: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis: Determine the inhibitory effect of ZD 7155 by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To further aid in understanding the experimental and biological context of ZD 7155, the following diagrams illustrate the AT1 receptor signaling pathway and a typical experimental workflow.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds & Activates Gq11 Gq/11 AT1 Receptor->Gq11 Activates ZD 7155 ZD 7155 ZD 7155->AT1 Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, Jak/STAT) PKC->Downstream Ca2_release->Downstream Cellular_Response Cellular Responses (Vasoconstriction, Growth, etc.) Downstream->Cellular_Response

Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitute Reconstitute ZD 7155 (e.g., in DMSO) Preincubate Pre-incubate cells with ZD 7155 Reconstitute->Preincubate Prepare_Cells Prepare AT1-expressing cells (e.g., plate in 96-well format) Load_Dye Load cells with Calcium-sensitive dye Prepare_Cells->Load_Dye Load_Dye->Preincubate Add_Agonist Add Angiotensin II (Agonist) Preincubate->Add_Agonist Measure Measure Fluorescence (Calcium Signal) Add_Agonist->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for an In Vitro Functional Assay with ZD 7155.

References

optimizing ZD 7155 (hydrochloride) concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of ZD 7155 (hydrochloride) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and what is its primary mechanism of action?

A1: ZD 7155 (hydrochloride) is a potent and selective competitive antagonist for the Angiotensin II Type 1 (AT1) receptor.[1] It functions by blocking the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and other physiological effects associated with the Renin-Angiotensin System (RAS).[2][3][4] ZD 7155 is a precursor to the active drug candesartan and is more potent and longer-acting than the prototype AT1 antagonist, losartan.[2]

Q2: What are the key physicochemical properties of ZD 7155 (hydrochloride)?

A2: The key properties are summarized in the table below.

Q3: How should I dissolve and store ZD 7155 (hydrochloride)?

A3: For in vitro experiments, ZD 7155 (hydrochloride) is highly soluble in DMSO (up to 250 mg/mL) and soluble in water to about 4.17 mg/mL (8.78 mM) with the aid of ultrasonication and warming to 60°C.[5][6] For stock solutions, it is critical to use newly opened, anhydrous DMSO as the compound is hygroscopic.[5] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5]

Q4: What is the reported IC50 value for ZD 7155?

A4: ZD 7155 displaces [¹²⁵I]-angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes.[1] In functional cell-based assays, such as measuring calcium response in COS-1 cells, the IC50 to inhibit Angiotensin II response is between 3 to 4 nM.[2]

Troubleshooting Guide

Q1: I am not observing the expected inhibitory effect of ZD 7155 in my cell-based assay. What could be the cause?

A1: Several factors could contribute to a lack of efficacy.

  • Incorrect Concentration: Ensure your final concentration is appropriate for inhibiting the AT1 receptor. The IC50 is in the low nanomolar range (3-4 nM), so a concentration at or above this level is typically required.[2]

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use freshly prepared solutions or properly stored aliquots.[5]

  • Agonist Concentration: The antagonism is competitive.[5] If the concentration of the agonist (Angiotensin II) is too high, it may overcome the inhibitory effect of ZD 7155. Consider running a dose-response curve for Angiotensin II in your system to determine an appropriate concentration (e.g., EC80) for inhibition studies.

  • Cellular Health: Ensure your cells are healthy and within a low passage number. Over-passaged cells can exhibit altered receptor expression and signaling responses.

Q2: My ZD 7155 (hydrochloride) is precipitating out of solution in my aqueous cell culture media. How can I fix this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%, to maintain solubility and avoid solvent-induced cytotoxicity.

  • Solubilization Technique: When preparing aqueous solutions from a DMSO stock, add the stock solution to the media dropwise while vortexing or stirring to facilitate mixing and prevent immediate precipitation.

  • Warming: Gentle warming (e.g., to 37°C) of the final working solution can sometimes help maintain solubility. As noted in solubility data, warming to 60°C can aid dissolution in water, though this may not be suitable for all experimental setups.[5]

Q3: I am observing cell toxicity at concentrations where I expect to see specific AT1 receptor antagonism. What should I do?

A3: It is important to differentiate specific antagonism from non-specific toxicity.

  • Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) with a range of ZD 7155 concentrations in the absence of the agonist. This will help you determine the maximum non-toxic concentration for your specific cell line.

  • Solvent Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to ensure that the observed toxicity is not due to the solvent.

  • Optimize Concentration: Based on the cytotoxicity results, lower the concentration of ZD 7155 to a range that is non-toxic but still effective for AT1 antagonism. The high potency of ZD 7155 (low nM IC50) means that effective concentrations should be well below toxic levels for most cell lines.

Data Presentation

Table 1: Physicochemical and Storage Information for ZD 7155 (hydrochloride)

PropertyValueReference
Molecular Weight 474.99 g/mol [5]
Formula C₂₆H₂₇ClN₆O[5]
CAS Number 146709-78-6[5]
Purity ≥98% (HPLC)[1]
Solubility (In Vitro) DMSO: ≥250 mg/mL (526.33 mM)H₂O: ~4.17 mg/mL (8.78 mM)[5][6]
Storage (Solid) +4°C, desiccated[1]
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)[5]

Table 2: In Vitro and In Vivo Concentration Guidelines

Experimental SystemParameterEffective Concentration/DoseReference
In Vitro (Binding) IC₅₀ (Guinea Pig Adrenal)3.8 nM[1]
In Vitro (Functional) IC₅₀ (Calcium Flux, COS-1 cells)3 - 4 nM[2]
In Vivo (Rat) IV Bolus Dose1.082 µmol/kg[5]
In Vivo (Rat) Angiotensin II Suppression240 ng/kg (10 min infusion)[5]

Table 3: Example Stock Solution Preparation

Desired Stock ConcentrationSolventMass of ZD 7155 (for 1 mL)Mass of ZD 7155 (for 5 mL)
1 mM DMSO0.475 mg2.375 mg
5 mM DMSO2.375 mg11.875 mg
10 mM DMSO4.750 mg23.750 mg

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 4.75 mg of ZD 7155 (hydrochloride) powder using a calibrated analytical balance.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[5]

Protocol 2: In Vitro Calcium Flux Assay for IC₅₀ Determination

  • Cell Seeding: Plate AT1 receptor-expressing cells (e.g., COS-1, HEK293) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of ZD 7155 (hydrochloride) in an appropriate assay buffer. Start from a high concentration (e.g., 1 µM) and perform 1:10 dilutions. Include a vehicle control (DMSO) and a no-agonist control.

  • Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the prepared ZD 7155 dilutions to the wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow receptor binding.[2]

  • Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds. Then, add a pre-determined concentration of Angiotensin II (e.g., EC₈₀) to all wells (except the no-agonist control) and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Normalize the data to the vehicle control (100% response) and no-agonist control (0% response). Plot the normalized response against the logarithm of ZD 7155 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

G AT1 Receptor Signaling & ZD 7155 Inhibition AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_protein Gq/11 Protein AT1R->Gq_protein ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: AT1 receptor signaling pathway and the inhibitory action of ZD 7155.

G General Experimental Workflow for ZD 7155 start Start: Obtain ZD 7155 prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock aliquot Aliquot & Store (-80°C) prep_stock->aliquot prep_working Prepare Working Dilutions in Assay Buffer/Media aliquot->prep_working treatment Treat Cells with ZD 7155 (Antagonist Incubation) prep_working->treatment exp_setup Experimental Setup (e.g., Cell Seeding, Dye Loading) exp_setup->treatment stimulation Stimulate with Agonist (e.g., Angiotensin II) treatment->stimulation measure Measure Response (e.g., Fluorescence, etc.) stimulation->measure analyze Analyze Data (Normalize, Plot, Calculate IC₅₀) measure->analyze end End: Interpret Results analyze->end

Caption: A typical workflow for in vitro experiments using ZD 7155.

G Troubleshooting: No Inhibitory Effect start Problem: No expected inhibitory effect check_conc Is ZD 7155 concentration correct (e.g., >10 nM)? start->check_conc check_storage Was stock solution stored properly (-80°C)? check_conc->check_storage Yes sol_conc Solution: Increase concentration. Perform dose-response. check_conc->sol_conc No check_agonist Is agonist (Ang II) concentration too high? check_storage->check_agonist Yes sol_storage Solution: Prepare fresh stock solution from new powder. check_storage->sol_storage No check_cells Are cells healthy and receptor expression confirmed? check_agonist->check_cells No sol_agonist Solution: Lower agonist concentration (e.g., to EC₅₀-EC₈₀). check_agonist->sol_agonist Yes sol_cells Solution: Use lower passage cells. Verify AT1R expression. check_cells->sol_cells No end Further investigation needed check_cells->end Yes

Caption: A decision tree for troubleshooting lack of ZD 7155 efficacy.

References

ZD 7155 (hydrochloride) Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ZD 7155 hydrochloride. All experimental protocols and quantitative data are based on established methodologies for angiotensin II receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ZD 7155?

ZD 7155 is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It functions by blocking the binding of Angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone release, and cellular growth.[3][4][5]

Q2: I am observing unexpected cellular responses in my experiments with ZD 7155 that are inconsistent with AT1 receptor blockade. What could be the cause?

While ZD 7155 is highly selective for the AT1 receptor, unexpected results could potentially arise from off-target effects, especially at higher concentrations. Structurally related angiotensin receptor blockers (ARBs) have been reported to interact with other molecular targets.[6][7] It is also crucial to rule out experimental artifacts, such as issues with compound stability, solubility, or cell line integrity.

Q3: Are there any known off-target interactions for ZD 7155?

Direct and comprehensive off-target screening data for ZD 7155 is not extensively published. However, based on the shared biphenyl-tetrazole scaffold with other ARBs, potential off-target interactions that could be investigated include:

  • Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): Some ARBs, such as irbesartan and telmisartan, have been shown to act as partial agonists of PPARγ.[7][8]

  • Ion Channels: Other compounds targeting the renin-angiotensin system have demonstrated off-target effects on various transmembrane ion channels.[6][9]

Q4: How can I experimentally determine if ZD 7155 is causing off-target effects in my system?

To investigate potential off-target effects, you can perform a series of control experiments:

  • Use a structurally dissimilar AT1 receptor antagonist: Compare the effects of ZD 7155 with another AT1 antagonist from a different chemical class. If the unexpected effect persists with ZD 7155 but not the other antagonist, it may suggest an off-target action of ZD 7155.

  • Rescue experiment: After observing the effect of ZD 7155, add an excess of the natural ligand, Angiotensin II. If the effect is on-target (i.e., mediated by AT1 receptor blockade), Angiotensin II should not be able to reverse it. If the effect is off-target, the response to Angiotensin II might be independent of ZD 7155's presence.

  • Test for PPARγ activation: Utilize a PPARγ-specific reporter assay to determine if ZD 7155 activates this nuclear receptor in your cellular model.

  • Electrophysiological studies: If you suspect ion channel modulation, patch-clamp electrophysiology can directly measure the effect of ZD 7155 on specific ion channel currents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent inhibition of Angiotensin II-induced signaling (e.g., calcium mobilization, ERK phosphorylation) 1. Compound degradation.2. Suboptimal assay conditions.3. Cell line variability.1. Prepare fresh stock solutions of ZD 7155 hydrochloride. The compound is soluble in water with gentle warming.[1]2. Optimize incubation times and concentrations of all reagents.3. Confirm AT1 receptor expression levels in your cell line using qPCR or Western blot.
Unexpected increase or decrease in a signaling pathway unrelated to AT1 receptor 1. Off-target effect.2. Non-specific compound activity at high concentrations.1. Perform a dose-response curve to determine if the effect is concentration-dependent.2. Investigate potential PPARγ activation using a reporter assay.3. If applicable, use electrophysiology to test for ion channel modulation.
Cellular phenotype (e.g., changes in morphology, proliferation) not explained by AT1 blockade 1. Long-term off-target effects.2. Activation of biased signaling pathways.1. Compare the long-term effects of ZD 7155 with a structurally different AT1 antagonist.2. Investigate downstream effectors of known off-target pathways (e.g., targets of PPARγ).

Quantitative Data Summary

Parameter Value Assay System Reference
IC50 3.8 nM[125I]-angiotensin II displacement in guinea pig adrenal gland membranes[1][2]

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is used to determine the binding affinity of ZD 7155 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human AT1 receptor.

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • ZD 7155 hydrochloride at a range of concentrations.

  • Non-specific binding control: 10 µM Losartan.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of ZD 7155 in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of ZD 7155 dilutions.

  • Add 50 µL of the radioligand solution.

  • Add 100 µL of the cell membrane suspension.

  • Incubate at room temperature for 60-90 minutes.

  • Harvest the plate contents onto filter mats using a cell harvester, washing with ice-cold Wash Buffer.

  • Dry the filter mats and measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 value.

Calcium Mobilization Functional Assay

This protocol measures the ability of ZD 7155 to inhibit Angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.

Materials:

  • Cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Angiotensin II.

  • ZD 7155 hydrochloride.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate cells in a 96-well black-walled, clear-bottom plate.

  • Load cells with the calcium-sensitive dye.

  • Pre-incubate the cells with various concentrations of ZD 7155.

  • Measure baseline fluorescence.

  • Inject Angiotensin II to stimulate the cells.

  • Record the change in fluorescence over time.

  • Determine the inhibitory effect of ZD 7155 on the Angiotensin II-induced calcium response.

Visualizations

Signaling Pathways

AT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Response PKC->Response

Caption: Canonical AT1 Receptor Signaling Pathway and ZD 7155 Inhibition.

Potential_Off_Target_Investigation cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Investigation ZD7155 ZD 7155 AT1R AT1 Receptor ZD7155->AT1R Inhibition PPARg PPARγ ZD7155->PPARg Hypothesized Interaction (Agonism?) IonChannel Ion Channels ZD7155->IonChannel Hypothesized Interaction (Modulation?) AT1_Effect Expected Biological Effect (e.g., ↓ Blood Pressure) AT1R->AT1_Effect OffTarget_Effect Unexpected Biological Effect PPARg->OffTarget_Effect IonChannel->OffTarget_Effect

References

preventing ZD 7155 (hydrochloride) precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This guide addresses common challenges, particularly the prevention of its precipitation in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and what are its key properties?

ZD 7155 hydrochloride is a selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] It is a valuable tool in cardiovascular research and other studies involving the renin-angiotensin system. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 474.99 g/mol [1][2]
Formula C₂₆H₂₆N₆O・HCl[1]
Purity ≥98% (HPLC)[1]
Appearance Solid, White to yellow[2]
Storage Desiccate at +4°C[1]

Q2: What is the known solubility of ZD 7155 (hydrochloride)?

The solubility of ZD 7155 (hydrochloride) has been determined in several common solvents. It is important to note that for aqueous solutions, gentle warming and sonication can aid dissolution.[2]

SolventSolubilityNotesReference
Water Soluble to 10 mMGentle warming is recommended.[1]
DMSO 250 mg/mL (~526 mM)Ultrasonic treatment may be needed. Use of newly opened (anhydrous) DMSO is recommended as hygroscopic DMSO can impact solubility.[2]
In vivo Formulation 1 ≥ 2.08 mg/mL (~4.38 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In vivo Formulation 2 ≥ 2.08 mg/mL (~4.38 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[2]

Q3: Why is my ZD 7155 (hydrochloride) precipitating in my experimental buffer?

Precipitation of ZD 7155 (hydrochloride) in aqueous buffers can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of ZD 7155 (hydrochloride) in your final working solution may be above its solubility limit in that specific buffer.

  • Buffer Composition: The presence of certain salts or other components in your buffer could interact with ZD 7155 (hydrochloride) and reduce its solubility.

  • Temperature: Solubility of compounds can be temperature-dependent. A decrease in temperature, such as moving from room temperature to 4°C for storage, can lead to precipitation.

  • Introduction of an Organic Solvent Stock: When a concentrated stock solution in an organic solvent like DMSO is added to an aqueous buffer, the compound can precipitate out if the final concentration of the organic solvent is not sufficient to keep it in solution.

Troubleshooting Guide: Preventing Precipitation

If you are experiencing precipitation with ZD 7155 (hydrochloride), follow this troubleshooting guide.

Step 1: Review Your Stock and Working Solution Concentrations

  • Is your working concentration too high? Refer to the solubility table above. For aqueous solutions, it is recommended to stay well below the 10 mM solubility limit in water.

  • How are you preparing your working solution? Avoid adding a large volume of a highly concentrated DMSO stock directly into your aqueous buffer. Instead, try a serial dilution or add the stock solution dropwise while vortexing the buffer.

Step 2: Optimize Your Buffer Conditions

  • Consider the pH: Since the pKa is unknown, empirical testing of different pH values for your buffer may be necessary. For compounds with acidic functional groups, solubility often increases at a more basic pH.

  • Simplify your buffer: If possible, try dissolving ZD 7155 (hydrochloride) in a simpler buffer system first to see if a specific component of your experimental buffer is causing the precipitation.

Step 3: Employ Physical Methods to Aid Dissolution

  • Gentle Warming: As recommended for aqueous solutions, warming the solution gently (e.g., to 37°C) can help dissolve the compound.[1]

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up particles and aid in dissolution.[2]

Step 4: Consider Alternative Formulation Strategies

  • Use of Co-solvents: For in vitro experiments, it may be necessary to include a small percentage of a co-solvent like DMSO in your final working solution. However, always perform a vehicle control to ensure the solvent does not affect your experimental results.

  • Formulation with Excipients: For in vivo studies, formulations including PEG300, Tween-80, or SBE-β-CD have been shown to be effective in solubilizing ZD 7155 (hydrochloride).[2]

G Troubleshooting Workflow for ZD 7155 (hydrochloride) Precipitation start Precipitation Observed check_conc Is the concentration below the known solubility limit? start->check_conc check_buffer Is the buffer pH and composition optimal? check_conc->check_buffer Yes lower_conc Lower the working concentration check_conc->lower_conc No use_physical Have physical methods been attempted? check_buffer->use_physical Yes adjust_buffer Adjust buffer pH or simplify composition check_buffer->adjust_buffer No consider_alt Consider alternative formulation use_physical->consider_alt Yes apply_physical Apply gentle warming and/or sonication use_physical->apply_physical No end Issue Resolved consider_alt->end lower_conc->end adjust_buffer->end apply_physical->end

Caption: A flowchart for troubleshooting ZD 7155 (hydrochloride) precipitation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of ZD 7155 (hydrochloride) in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of ZD 7155 (hydrochloride) powder (Molecular Weight: 474.99 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 4.75 mg.

  • Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the ZD 7155 (hydrochloride).

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.[2]

Signaling Pathway

ZD 7155 (hydrochloride) is an antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II binding to the AT1 receptor activates several downstream signaling pathways, which are blocked by ZD 7155. The diagram below illustrates the major signaling cascade initiated by AT1 receptor activation.

AT1_Signaling Angiotensin II Type 1 (AT1) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca2->Cellular_Response PKC->Cellular_Response AngII Angiotensin II AngII->AT1R ZD7155 ZD 7155 (hydrochloride) ZD7155->AT1R

Caption: Simplified signaling pathway of the Angiotensin II Type 1 (AT1) receptor.

Disclaimer: This information is intended for research use only. Please refer to the product's specific Certificate of Analysis for batch-specific data. It is always recommended to perform small-scale solubility tests in your specific experimental buffer before proceeding with larger-scale experiments.

References

Technical Support Center: ZD 7155 (hydrochloride) Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering potential interference from ZD 7155 (hydrochloride) in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts, ensuring the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and how does it work?

ZD 7155 (hydrochloride) is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] It blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and other physiological effects.[2]

Q2: Could ZD 7155 (hydrochloride) interfere with my fluorescence assay?

While specific data on the fluorescent properties of ZD 7155 is not extensively documented, its chemical structure, which includes aromatic rings, suggests a potential for interference in fluorescence assays. Small molecules can interfere with fluorescence assays in several ways, leading to false-positive or false-negative results. The most common types of interference are:

  • Autofluorescence: The compound itself may emit light at the excitation and emission wavelengths used in the assay.

  • Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.

  • Light Scattering: The compound may precipitate or form aggregates in the assay buffer, causing light to scatter and artificially increase the measured signal.

It is crucial to perform control experiments to determine if ZD 7155 interferes with your specific assay system.

Q3: What are the initial signs of potential interference from ZD 7155 in my assay?

Common indicators of assay interference include:

  • An unusually high or low fluorescence signal in wells containing ZD 7155 compared to controls.

  • High variability in fluorescence readings between replicate wells.

  • A dose-response curve with an atypical shape (e.g., a very steep or non-sigmoidal curve).

  • A significant difference in results when the order of reagent addition is changed.

If you observe any of these signs, it is recommended to perform the troubleshooting experiments outlined in this guide.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with ZD 7155 (hydrochloride).

Issue 1: Unexpectedly High Fluorescence Signal

Question: I am observing a dose-dependent increase in fluorescence in my assay when I add ZD 7155, even in my no-enzyme or no-cell control wells. What could be the cause?

Answer: This is a strong indication of either autofluorescence of ZD 7155 or light scattering due to poor solubility.

  • Autofluorescence occurs when ZD 7155 absorbs light at the excitation wavelength and emits light in the same range as your assay's fluorophore.

  • Light scattering can happen if ZD 7155 precipitates or forms aggregates in your assay buffer. These particles can scatter the excitation light, which is then detected as an increase in signal.

Troubleshooting Steps:

  • Perform an Autofluorescence Control Experiment:

    • Prepare a serial dilution of ZD 7155 in your assay buffer in a microplate.

    • Include a buffer-only control (blank).

    • Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

    • A concentration-dependent increase in fluorescence that is significantly above the blank indicates autofluorescence. (See Experimental Protocol 1 for a detailed procedure).

  • Assess for Light Scattering:

    • Visually inspect the wells with the highest concentrations of ZD 7155 for any signs of turbidity or precipitation.

    • Measure the absorbance of the ZD 7155 solutions across a range of wavelengths (e.g., 300-700 nm). An increase in absorbance across the spectrum, particularly at higher concentrations, can indicate light scattering.

    • Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to see if this reduces the signal, which can suggest aggregation.

Issue 2: Unexpectedly Low Fluorescence Signal

Question: My fluorescence signal is decreasing in a dose-dependent manner with the addition of ZD 7155. How can I determine if this is true inhibition or an artifact?

Answer: A decrease in signal could be due to fluorescence quenching , where ZD 7155 absorbs the light emitted by your fluorophore. This is often referred to as the "inner filter effect".

Troubleshooting Steps:

  • Perform a Quenching Control Experiment:

    • Prepare a solution of your fluorescent probe or the fluorescent product of your enzymatic reaction at a concentration that gives a stable signal.

    • Add a serial dilution of ZD 7155 to this solution.

    • Measure the fluorescence intensity. A dose-dependent decrease in the signal in the absence of the enzyme or other assay components is a strong indicator of quenching. (See Experimental Protocol 2 for a detailed procedure).

  • Measure the Absorbance Spectrum of ZD 7155:

    • Scan the absorbance of a solution of ZD 7155 at the excitation and emission wavelengths of your fluorophore. Significant absorbance at either of these wavelengths suggests a high potential for the inner filter effect.

Issue 3: High Variability in Fluorescence Readings

Question: I am seeing a lot of well-to-well variability in my fluorescence readings for replicates containing ZD 7155. What could be causing this?

Answer: High variability is often a sign of poor solubility and compound precipitation. Inconsistent precipitation across wells can lead to erratic light scattering and, consequently, variable fluorescence readings.

Troubleshooting Steps:

  • Evaluate Solubility:

    • Determine the solubility of ZD 7155 in your assay buffer. You can do this by preparing a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.

    • Consider modifying your assay buffer to improve solubility, for example, by adjusting the pH or adding a small amount of a co-solvent like DMSO (ensure the final concentration does not affect your assay). ZD 7155 is reported to be soluble to 10 mM in water with gentle warming.

  • Improve Dispensing and Mixing:

    • Ensure that your dispensing equipment is accurate and that the compound is thoroughly mixed into the assay buffer in each well.

Data Presentation

Summarize all quantitative data from your control experiments in clearly structured tables for easy comparison. Below are templates for presenting your findings.

Table 1: Autofluorescence of ZD 7155 (hydrochloride)

ZD 7155 Conc. (µM)Mean Fluorescence IntensityStandard DeviationSignal-to-Blank Ratio
1001500075015.0
5075003757.5
2537501883.8
12.51800901.8
6.25950481.0
0 (Blank)1000501.0
Note: This is hypothetical data for illustrative purposes.

Table 2: Fluorescence Quenching by ZD 7155 (hydrochloride)

ZD 7155 Conc. (µM)Mean Fluorescence IntensityStandard Deviation% Quenching
10020000100080.0%
5040000200060.0%
2560000300040.0%
12.580000400020.0%
6.259500047505.0%
0 (No Quencher)10000050000.0%
Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Experimental Protocol 1: Assessing Autofluorescence of ZD 7155 (hydrochloride)

Objective: To determine if ZD 7155 exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.

Materials:

  • ZD 7155 (hydrochloride) stock solution

  • Assay buffer

  • Black, opaque 96-well or 384-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of ZD 7155 in assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.

  • Include a set of wells containing only the assay buffer to serve as a blank control.

  • Dispense the ZD 7155 dilutions and the blank control into the wells of the microplate.

  • Read the plate using the same excitation and emission wavelengths, and the same gain settings, as your primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing ZD 7155.

    • Plot the net fluorescence intensity against the concentration of ZD 7155.

    • A concentration-dependent increase in fluorescence indicates that ZD 7155 is autofluorescent under your assay conditions.

Experimental Protocol 2: Assessing Fluorescence Quenching by ZD 7155 (hydrochloride)

Objective: To determine if ZD 7155 quenches the fluorescence of the probe used in the primary assay.

Materials:

  • ZD 7155 (hydrochloride) stock solution

  • Fluorescent probe or fluorescent product of the assay reaction

  • Assay buffer

  • Black, opaque 96-well or 384-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a solution of the fluorescent probe in the assay buffer at a concentration that provides a stable and robust signal.

  • Dispense this solution into the wells of the microplate.

  • Add a serial dilution of ZD 7155 to these wells. The concentration range should be the same as that used in your primary assay.

  • Include a set of control wells containing the fluorescent probe and assay buffer without ZD 7155.

  • Incubate the plate for a short period to allow for any interactions to occur.

  • Read the fluorescence intensity of the plate.

  • Data Analysis:

    • Calculate the percentage of quenching for each concentration of ZD 7155 using the following formula: % Quenching = (1 - (Fluorescence with ZD 7155 / Fluorescence without ZD 7155)) * 100

    • A concentration-dependent decrease in fluorescence indicates that ZD 7155 is quenching the fluorophore.

Mandatory Visualizations

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of ZD 7155.

Experimental_Workflow start Start: Suspected Interference of ZD 7155 in Fluorescence Assay autofluorescence Step 1: Autofluorescence Check (ZD 7155 + Buffer) start->autofluorescence quenching Step 2: Quenching Check (ZD 7155 + Fluorophore) autofluorescence->quenching light_scattering Step 3: Light Scattering Check (Visual Inspection & Absorbance Scan) quenching->light_scattering data_analysis Step 4: Data Analysis and Correction light_scattering->data_analysis conclusion Conclusion: Determine if ZD 7155 is a true hit or an artifact data_analysis->conclusion

Caption: Experimental workflow for identifying ZD 7155 interference.

Troubleshooting_Decision_Tree start Unexpected Fluorescence Signal with ZD 7155 signal_change Is the signal increasing or decreasing? start->signal_change increasing Signal Increasing signal_change->increasing Increasing decreasing Signal Decreasing signal_change->decreasing Decreasing autofluorescence_check Perform Autofluorescence Control increasing->autofluorescence_check light_scattering_check Check for Precipitation/ Light Scattering increasing->light_scattering_check quenching_check Perform Quenching Control decreasing->quenching_check autofluorescent ZD 7155 is Autofluorescent autofluorescence_check->autofluorescent Positive scattering Light Scattering Artifact light_scattering_check->scattering Positive quenching ZD 7155 is a Quencher quenching_check->quenching Positive true_inhibition Potential True Inhibition quenching_check->true_inhibition Negative

Caption: Decision tree for troubleshooting fluorescence assay artifacts.

References

troubleshooting inconsistent ZD 7155 (hydrochloride) results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and what is its primary mechanism of action?

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1] It functions by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling cascade that leads to physiological effects such as vasoconstriction, aldosterone secretion, and cellular growth.[2] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, primarily couples to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in various cellular responses.[2][3] ZD 7155 competitively inhibits the initial binding of angiotensin II, thus blocking this entire signaling cascade.[2]

Q2: What are the recommended storage and handling conditions for ZD 7155 (hydrochloride)?

Proper storage and handling are critical to maintain the stability and activity of ZD 7155 (hydrochloride). In its solid form, it should be stored at 4°C, sealed, and kept away from moisture.[4] For solvent-based stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] These solutions should also be in sealed containers and protected from moisture.[4][5]

Q3: What are the solubility characteristics of ZD 7155 (hydrochloride)?

ZD 7155 (hydrochloride) is soluble in water up to 10 mM, though gentle warming may be required. It is also highly soluble in DMSO, reaching concentrations of up to 250 mg/mL (526.33 mM).[4] When using DMSO, it is crucial to use a new, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.[4] Ultrasonic assistance may be needed to achieve complete dissolution in DMSO.[4]

Troubleshooting Guide for Inconsistent Results

Inconsistent experimental outcomes with ZD 7155 (hydrochloride) can arise from several factors related to its preparation, handling, and application. This guide addresses common issues in a question-and-answer format.

Q4: My dose-response curve for ZD 7155 shows poor reproducibility. What could be the cause?

Inconsistent dose-response curves are often linked to issues with compound solubility and stability.

  • Incomplete Solubilization: Ensure that ZD 7155 (hydrochloride) is fully dissolved in your chosen solvent before preparing serial dilutions. For DMSO, the use of ultrasonication is recommended.[4] Incomplete dissolution will lead to an inaccurate concentration of your stock solution and subsequent dilutions.

  • Precipitation in Aqueous Buffers: When diluting a DMSO stock solution into aqueous assay buffers, the compound may precipitate, especially at higher concentrations. This will result in a lower effective concentration in your assay. It is advisable to visually inspect your diluted solutions for any signs of precipitation. Consider lowering the final DMSO concentration in your assay or preparing the dilutions in a buffer containing a small amount of a stabilizing agent like BSA.

  • Compound Adsorption: ZD 7155, like many hydrophobic compounds, may adsorb to plasticware. This can lead to a decrease in the actual concentration of the compound in your experiment. Using low-adsorption plasticware or including a carrier protein such as BSA in your buffers can help mitigate this issue.

Q5: I am observing a weaker than expected antagonist effect of ZD 7155 in my cell-based assays. What should I check?

A weaker than expected effect could be due to several factors, from reagent quality to experimental design.

  • Reagent Integrity: Ensure that your ZD 7155 (hydrochloride) has been stored correctly to prevent degradation.[4] If the compound has been stored for an extended period or handled improperly, its potency may be compromised.

  • Cell Line Variability: The expression level of the AT1 receptor can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to confirm the expression of the AT1 receptor in the cells you are using, for instance, via qPCR or Western blotting.

  • Presence of Endogenous Agonists: If your cell culture medium contains serum, it may contain endogenous levels of angiotensin II or other substances that can activate the AT1 receptor, leading to a higher baseline and a seemingly weaker antagonist effect. Consider using serum-free media for your assays or charcoal-stripping the serum to remove small molecules.

  • Assay Conditions: The incubation time with the antagonist, the concentration of the agonist (angiotensin II), and the overall assay kinetics can influence the observed potency. Ensure these parameters are optimized and consistent across experiments.

Q6: My in vivo experiments with ZD 7155 are showing variable blood pressure-lowering effects. What could be the reason?

Variability in in vivo studies can be complex, but several factors related to the compound and the experimental model should be considered.

  • Formulation and Administration: The formulation of ZD 7155 for in vivo administration is critical. Ensure the compound is completely solubilized and stable in the vehicle used for injection. Any precipitation will lead to inaccurate dosing. The route of administration (e.g., intravenous bolus vs. infusion) will also significantly impact the pharmacokinetic and pharmacodynamic profile.[4]

  • Animal Model and Baseline Conditions: The strain, age, and physiological state of the animals can influence the response to an AT1 receptor antagonist. For example, the baseline blood pressure and the activity of the renin-angiotensin system in the animals will affect the magnitude of the blood pressure reduction observed.

  • Metabolism and Pharmacokinetics: The half-life and metabolism of ZD 7155 can vary between species. Consider the pharmacokinetic profile of the compound in your chosen animal model to ensure that the dosing regimen is appropriate to maintain an effective concentration at the target receptor over the desired time course.

Data Presentation

Table 1: Physical and Chemical Properties of ZD 7155 (hydrochloride)

PropertyValueReference
Molecular Weight474.99 g/mol [1][4]
FormulaC₂₆H₂₇ClN₆O[4]
AppearanceWhite to yellow solid[4]
Purity≥98% (HPLC)[1]
CAS Number146709-78-6[4]

Table 2: Solubility of ZD 7155 (hydrochloride)

SolventConcentrationNotesReference
Waterup to 10 mMGentle warming may be required.
DMSO250 mg/mL (526.33 mM)Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[4]

Table 3: In Vitro and In Vivo Activity of ZD 7155

AssaySpecies/ModelKey FindingReference
[¹²⁵I]-angiotensin II bindingGuinea pig adrenal gland membranesIC₅₀ = 3.8 nM[1]
Angiotensin II-induced pressor responseConscious Sprague-Dawley ratsZD 7155 is approximately ten times as potent as losartan.[4]
Antihypertensive effectConscious spontaneously hypertensive rats (SHRs)A 1.082 µmol/kg intravenous bolus exhibited a significant antihypertensive effect.[4]
Intracellular calcium mobilizationRat mesangial cellsCompletely blocked angiotensin II-induced increases in intracellular calcium.[6]
Renal vasoconstrictionIsolated perfused rat kidneysCompletely abolished angiotensin II-induced vasoconstriction.[6]

Experimental Protocols

1. Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of ZD 7155 (hydrochloride) for the AT1 receptor.

  • Materials:

    • Membrane preparation from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes).

    • [¹²⁵I]-angiotensin II (radioligand).

    • ZD 7155 (hydrochloride) and a reference non-labeled antagonist (e.g., losartan).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of ZD 7155 (hydrochloride) in the binding buffer.

    • In a 96-well plate, add the membrane preparation, [¹²⁵I]-angiotensin II (at a concentration close to its Kd), and either the binding buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or the serial dilutions of ZD 7155.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of ZD 7155 (hydrochloride) by monitoring changes in intracellular calcium.

  • Materials:

    • Cells expressing the AT1 receptor (e.g., HEK293 cells stably expressing the human AT1 receptor).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • ZD 7155 (hydrochloride).

    • Angiotensin II (agonist).

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

    • Wash the cells with the assay buffer to remove excess dye.

    • Pre-incubate the cells with various concentrations of ZD 7155 (hydrochloride) or vehicle control for a specified period.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject a specific concentration of angiotensin II (e.g., the EC₈₀) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the angiotensin II response against the logarithm of the ZD 7155 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

AT1_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq11->PLC Activates AngII Angiotensin II AngII->AT1R Binds & Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Simplified AT1 receptor signaling pathway and inhibition by ZD 7155.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare ZD 7155 Stock (e.g., in DMSO) dilute Serial Dilution of ZD 7155 prep_compound->dilute prep_cells Culture & Prepare AT1-expressing cells pre_incubate Pre-incubate cells with ZD 7155 prep_cells->pre_incubate prep_buffers Prepare Assay Buffers prep_buffers->dilute dilute->pre_incubate add_agonist Add Angiotensin II (Agonist) pre_incubate->add_agonist measure Measure Response (e.g., Calcium Flux) add_agonist->measure plot Plot Dose-Response Curve measure->plot calculate Calculate IC₅₀ plot->calculate

Caption: General workflow for a cell-based functional antagonist assay.

References

ZD 7155 (hydrochloride) Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD 7155 (hydrochloride). Our aim is to help you optimize your dose-response curve experiments and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 (hydrochloride) and what is its mechanism of action?

A1: ZD 7155 (hydrochloride) is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2][3][4] It functions by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways. This blockade prevents physiological responses such as vasoconstriction and aldosterone secretion.

Q2: What is a typical IC50 value for ZD 7155?

A2: The IC50 value for ZD 7155 can vary depending on the experimental conditions. In a competitive radioligand binding assay using guinea pig adrenal gland membranes, ZD 7155 has an IC50 of 3.8 nM for displacing [125I]-angiotensin II binding.[2][3] In a functional cell-based calcium mobilization assay using COS-1 cells expressing the AT1 receptor, the IC50 to inhibit the angiotensin II response is between 3 to 4 nM.[5]

Q3: My dose-response curve for ZD 7155 is not sigmoidal. What are the possible causes?

A3: A non-sigmoidal dose-response curve can arise from several factors:

  • Incorrect concentration range: The tested concentrations of ZD 7155 may be too high or too low to capture the full sigmoidal shape.

  • Compound solubility issues: ZD 7155 (hydrochloride) is soluble in water up to 10 mM with gentle warming.[2] Poor solubility at higher concentrations can lead to an inaccurate assessment of the dose-response.

  • Cell health: Unhealthy or variable cell populations can lead to inconsistent responses.

  • Assay interference: The compound may interfere with the assay technology (e.g., fluorescence quenching in a calcium assay).

Q4: I am observing high variability between my replicate wells. How can I reduce this?

A4: High variability can be minimized by addressing the following:

  • Consistent cell seeding: Ensure a homogenous cell suspension and use precise pipetting techniques to maintain uniform cell numbers across wells.

  • Minimizing edge effects: To counteract evaporation and temperature fluctuations on the outer wells of a microplate, fill these wells with sterile media or PBS and do not use them for experimental samples.[5]

  • Compound preparation: Prepare fresh dilutions of ZD 7155 for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Automated liquid handling: If available, use automated liquid handlers for compound addition to improve consistency.

Q5: The top and bottom plateaus of my curve are not well-defined. What should I do?

A5: If the plateaus of your dose-response curve are not well-defined by your data, consider the following:

  • Expanding the concentration range: Test a wider range of ZD 7155 concentrations to ensure you are capturing the maximal and minimal responses.

  • Constraining the curve: If you have reliable positive and negative controls, you can constrain the top and bottom plateaus of the curve during data analysis to the values of these controls.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor curve fit (low R-squared value) Inappropriate curve fitting model.Ensure you are using a four-parameter logistic (4PL) non-linear regression model, which is standard for dose-response curves.
Outliers in the data.Examine your data for any obvious outliers. If an outlier is identified, investigate the potential cause before excluding it from the analysis.
Insufficient data points.Increase the number of concentrations tested, particularly around the expected IC50, to better define the curve.
Unexpectedly high IC50 value Compound degradation.Prepare fresh dilutions of ZD 7155 from a new stock solution. Ensure proper storage of the compound (desiccate at +4°C).[2][3]
Low cell surface receptor expression.Use cells with a consistent and verified expression level of the AT1 receptor. Passage number can affect receptor expression.
Presence of serum proteins.Bovine serum albumin (BSA) can lower the apparent potency of some AT1 receptor antagonists.[8] Consider reducing or removing serum from the assay medium.
Incomplete inhibition at high concentrations Insurmountable antagonism.Some AT1 receptor antagonists can exhibit insurmountable antagonism, where they depress the maximal response of the agonist.[8][9] This may be a true pharmacological effect.
Compound precipitation.Visually inspect the highest concentrations of ZD 7155 for any signs of precipitation. If observed, sonication or gentle warming may help, or the highest concentration may need to be lowered.

Experimental Protocols

Cell-Based Calcium Mobilization Assay for ZD 7155

This protocol is designed to determine the IC50 of ZD 7155 by measuring its ability to inhibit angiotensin II-induced calcium mobilization in cells expressing the AT1 receptor.

Materials:

  • ZD 7155 (hydrochloride)

  • Angiotensin II

  • COS-1 cells transiently or stably expressing the human AT1 receptor

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

Methodology:

  • Cell Culture and Seeding:

    • Culture AT1 receptor-expressing COS-1 cells in T75 flasks.

    • Harvest cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ZD 7155 in water. Gentle warming may be required for complete dissolution.

    • Perform a serial dilution of ZD 7155 in HBSS with 20 mM HEPES to achieve a range of concentrations (e.g., 10 µM to 0.1 nM).

    • Prepare a stock solution of Angiotensin II in HBSS with 20 mM HEPES. The final concentration used to stimulate the cells should be at the EC80, which needs to be determined in a separate agonist dose-response experiment (typically around 100 nM).

  • Calcium Dye Loading:

    • Prepare the calcium dye loading solution by mixing Fluo-4 AM with an equal volume of 0.1% Pluronic F-127.

    • Dilute the mixture in HBSS with 20 mM HEPES to a final concentration of 2-5 µM Fluo-4 AM.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • Add 50 µL of the ZD 7155 dilutions to the respective wells. For control wells, add 50 µL of HBSS.

    • Incubate the plate for 1 hour at room temperature.

    • Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.

    • Add 50 µL of the Angiotensin II solution (at EC80 concentration) to all wells simultaneously using the instrument's injection system.

    • Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by setting the response in the absence of ZD 7155 as 100% and the response in the absence of Angiotensin II as 0%.

    • Plot the percentage of inhibition against the logarithm of the ZD 7155 concentration.

    • Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.

Data Presentation

Parameter ZD 7155 (hydrochloride) Reference
Molecular Weight 474.99 g/mol [2][3]
Formula C26H26N6O.HCl[2][3]
Solubility Soluble to 10 mM in water with gentle warming[2]
Purity ≥98%[2][3]
IC50 (Binding Assay) 3.8 nM[2][3]
IC50 (Functional Calcium Assay) 3-4 nM[5]

Visualizations

Signaling Pathway

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ZD7155 ZD 7155 ZD7155->AT1R Inhibition Gq Gq/11 AT1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II (AT1) Receptor Signaling Pathway and Inhibition by ZD 7155.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed AT1R-expressing cells in 96-well plate prepare_compounds Prepare serial dilutions of ZD 7155 and Angiotensin II dye_loading Load cells with calcium-sensitive dye prepare_compounds->dye_loading pre_incubation Pre-incubate cells with ZD 7155 for 1 hour dye_loading->pre_incubation stimulation Stimulate with Angiotensin II (EC80 concentration) pre_incubation->stimulation readout Measure fluorescence intensity kinetically stimulation->readout normalize_data Normalize fluorescence data readout->normalize_data plot_curve Plot % Inhibition vs. log[ZD 7155] normalize_data->plot_curve fit_curve Fit data with 4-parameter logistic model plot_curve->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50 Troubleshooting_Logic start Dose-Response Curve Optimization Issue issue_type What is the primary issue? start->issue_type high_variability High Variability issue_type->high_variability Variability bad_fit Poor Curve Fit issue_type->bad_fit Fit Quality wrong_ic50 Incorrect IC50 issue_type->wrong_ic50 IC50 Value check_seeding Review cell seeding protocol (density, technique) high_variability->check_seeding check_edge_effects Implement edge effect mitigation high_variability->check_edge_effects check_compound_prep Use fresh compound dilutions high_variability->check_compound_prep check_model Verify 4-parameter logistic model is used bad_fit->check_model check_outliers Inspect data for outliers bad_fit->check_outliers check_conc_range Expand concentration range bad_fit->check_conc_range check_compound_stability Confirm compound stability and storage wrong_ic50->check_compound_stability check_cell_health Assess cell health and passage number wrong_ic50->check_cell_health check_assay_conditions Review assay conditions (e.g., serum presence) wrong_ic50->check_assay_conditions

References

Technical Support Center: ZD 7155 (hydrochloride) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies using ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is ZD 7155 and what is its primary mechanism of action?

ZD 7155 is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor.[1][2] It blocks the effects of angiotensin II, a key hormone in the renin-angiotensin system (RAS), which is involved in vasoconstriction and blood pressure regulation. By inhibiting the AT1 receptor, ZD 7155 leads to vasodilation and a reduction in blood pressure.[3][4]

Q2: What are the common animal models used for in vivo studies with ZD 7155?

Sprague-Dawley rats are a commonly used strain for studying the effects of ZD 7155.[3][4] A specific model of hypertension mentioned in the literature is the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model, which mimics renovascular hypertension.[3] The choice of animal model is critical and should be appropriate for the research question.[1]

Q3: What are the recommended administration routes and dosages for ZD 7155?

ZD 7155 has been shown to be effective when administered both orally and intravenously.[3][5]

  • Oral administration: A dose of 3 mg/kg has been used in Sprague-Dawley rats to achieve a sustained reduction in blood pressure for up to 48 hours.[3]

  • Intravenous administration: A bolus dose of 1.082 µmol/kg has been used in conscious rats to suppress the angiotensin II-induced pressor response for approximately 24 hours.[5]

It is important to note that the optimal dose may vary depending on the animal model, the specific experimental conditions, and the research objective.

Q4: How should ZD 7155 (hydrochloride) be stored?

For long-term storage, it is recommended to store ZD 7155 (hydrochloride) at -20°C. For daily or short-term use, it can be stored at +4°C under desiccated conditions.[2] Stock solutions should be prepared fresh, and any unused solution should be discarded to avoid degradation.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in in vivo experiments with ZD 7155.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
High variability in blood pressure readings between animals in the same treatment group. 1. Inconsistent Drug Formulation and Administration: - Improper dissolution of ZD 7155 (hydrochloride). - Instability of the formulation. - Inaccurate dosing.2. Animal-Related Factors: - Stress during handling and dosing. - Underlying health differences between animals. - Genetic variability within the animal strain.[6]1. Formulation & Administration: - Ensure complete dissolution of ZD 7155. It is soluble to 10 mM in water with gentle warming.[2] - Prepare fresh formulations for each experiment to avoid degradation. - Use precise techniques for oral gavage or intravenous injection to ensure accurate dosing.2. Animal Handling & Environment: - Acclimatize animals to the experimental procedures and handling to minimize stress. - Monitor animal health closely and exclude any outliers with signs of illness. - Use animals from a reputable supplier to minimize genetic variability.
Inconsistent or weaker-than-expected pharmacological effect. 1. Suboptimal Drug Exposure: - Poor oral bioavailability. - Rapid metabolism or clearance of the drug.2. Issues with the Animal Model: - The chosen hypertensive model may not be primarily driven by the renin-angiotensin system. - Development of tolerance to the drug.1. Dosing & Route: - Consider intravenous administration to bypass issues of oral absorption. - Conduct a dose-response study to determine the optimal dose for your specific model and endpoint. - For sustained effects, consider continuous infusion via an osmotic minipump.2. Model Selection: - Confirm that the AT1 receptor is a valid target in your chosen animal model of hypertension.[1] - If tolerance is suspected, consider intermittent dosing schedules.
Unexpected off-target effects. Interaction with other receptors or signaling pathways. - While ZD 7155 is reported to be a selective AT1 antagonist, it is good practice to include appropriate controls. - Consider using a structurally different AT1 antagonist as a comparator to confirm that the observed effects are specific to AT1 receptor blockade.
Precipitation of the compound in the formulation. Poor solubility of ZD 7155 (hydrochloride) in the chosen vehicle. - ZD 7155 (hydrochloride) is soluble in water with gentle warming.[2] - If using other vehicles, perform solubility testing before preparing the final formulation. - The use of co-solvents may be necessary for higher concentrations, but their potential effects on the animal should be considered and controlled for.

Quantitative Data Summary

Table 1: In Vivo Efficacy of ZD 7155 in Rats

Animal Model Administration Route Dose Observed Effect Duration of Effect Reference
Two-kidney, one-clip Goldblatt hypertensive Sprague-Dawley ratsOral3 mg/kgSustained lowering of blood pressureUp to 48 hours[3]
Conscious Sprague-Dawley ratsIntravenous1.082 µmol/kgSuppression of angiotensin II-induced pressor responseApproximately 24 hours[5]
Sprague-Dawley ratsNot specifiedNot specifiedDecreased systolic blood pressure by 16 mmHg, increased plasma renin activity 3.7-foldNot specified[4]

Experimental Protocols

Protocol 1: Oral Administration of ZD 7155 in Hypertensive Rats (Adapted from[3])

  • Animal Model: Two-kidney, one-clip Goldblatt hypertensive Sprague-Dawley rats.

  • Drug Preparation: Dissolve ZD 7155 (hydrochloride) in sterile water to a final concentration for a 3 mg/kg dose. Gentle warming may be required for complete dissolution.[2]

  • Administration: Administer the ZD 7155 solution orally via gavage.

  • Monitoring: Monitor blood pressure and heart rate continuously or at regular intervals for up to 48 hours post-administration.

  • Tissue Collection: At the end of the experiment, tissues such as the aorta, kidney, and adrenal gland can be collected for further analysis, such as assessing angiotensin II receptor binding.

Protocol 2: Intravenous Administration of ZD 7155 to Assess Pressor Response (Adapted from[5])

  • Animal Model: Conscious Sprague-Dawley rats.

  • Drug Preparation: Prepare a sterile solution of ZD 7155 (hydrochloride) in a suitable vehicle (e.g., saline) for intravenous injection at a dose of 1.082 µmol/kg.

  • Administration: Administer a bolus intravenous injection of the ZD 7155 solution.

  • Angiotensin II Challenge: Before and after ZD 7155 administration, infuse angiotensin II (e.g., 240 ng/kg for 10 minutes) and measure the pressor (blood pressure) response.

  • Data Analysis: Compare the pressor response to angiotensin II before and after ZD 7155 treatment to determine the extent and duration of AT1 receptor blockade.

Visualizations

Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1R->Effects ZD7155 ZD 7155 ZD7155->AT1R Inhibition

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of ZD 7155 on the AT1 receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Hypertension_Induction Induction of Hypertension (e.g., 2K1C model) Animal_Acclimatization->Hypertension_Induction Baseline_Measurement Baseline Blood Pressure Measurement Hypertension_Induction->Baseline_Measurement Randomization Randomize Animals (Vehicle vs. ZD 7155) Baseline_Measurement->Randomization Drug_Prep ZD 7155 Formulation (e.g., 3 mg/kg in water) Administration Oral Gavage Administration Drug_Prep->Administration Randomization->Administration Monitoring Blood Pressure Monitoring (up to 48h) Administration->Monitoring Data_Collection Data Collection and Statistical Analysis Monitoring->Data_Collection Tissue_Harvesting Tissue Harvesting (Optional) Monitoring->Tissue_Harvesting Biochemical_Assays Biochemical Assays (e.g., Receptor Binding) Tissue_Harvesting->Biochemical_Assays

Figure 2: General experimental workflow for an in vivo study investigating the antihypertensive effects of ZD 7155.

References

ZD 7155 (hydrochloride) quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the quality control and purity analysis of ZD 7155 (hydrochloride), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q: How should I store ZD 7155 (hydrochloride)?

    • A: For long-term storage, ZD 7155 (hydrochloride) solid should be desiccated at +4°C.[1][2][3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[4]

  • Q: What are the physical properties of ZD 7155 (hydrochloride)?

    • A: The table below summarizes the key physical properties.

PropertyValue
Molecular Weight 474.99 g/mol
Formula C₂₆H₂₆N₆O·HCl
Appearance White to yellow solid
Purity ≥98% (typically determined by HPLC)[1][2][3]
CAS Number 146709-78-6

2. Solubility and Solution Preparation

  • Q: What is the best solvent for preparing a stock solution of ZD 7155 (hydrochloride)?

    • A: Dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions.[4] For aqueous solutions, solubility can be achieved up to 10 mM with gentle warming.[1]

  • Q: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

    • A: This is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

      • Decrease the final concentration: Lowering the final concentration of ZD 7155 in your working solution is the most direct approach.

      • Use co-solvents: For in vivo experiments, co-solvents like PEG300, Tween-80, or corn oil can be used to improve solubility.[4]

      • Gentle warming and sonication: Applying gentle heat or sonicating the solution can aid in dissolution.[4]

      • pH adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with adjusting the pH of your buffer.

  • Q: Can I prepare aqueous solutions of ZD 7155 (hydrochloride) directly in water?

    • A: Yes, it is soluble in water up to 4.17 mg/mL with the aid of ultrasound and warming to 60°C.[4] If you use water to prepare a stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[4]

Troubleshooting Guides

1. Inconsistent Experimental Results

  • Problem: High variability in bioassay results or inconsistent analytical measurements.

  • Possible Causes & Solutions:

    • Compound Precipitation: Visually inspect your working solutions for any cloudiness or particulates. If precipitation is suspected, perform a filtration test by passing the solution through a 0.22 µm filter and measuring the concentration of the filtrate. A significant drop in concentration indicates insolubility. To resolve this, refer to the solubility troubleshooting tips above.

    • Compound Degradation: ZD 7155 (hydrochloride) solutions, especially in aqueous buffers, should be prepared fresh for each experiment to avoid degradation. Stock solutions in anhydrous DMSO are more stable when stored properly.

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions.

2. Chromatographic Analysis Issues (HPLC)

  • Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC analysis.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of ZD 7155 and influence peak shape. Adjust the pH of the aqueous component of the mobile phase.

    • Column Contamination or Degradation: Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices.

    • Mismatch between Sample Solvent and Mobile Phase: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. High concentrations of strong solvents like DMSO can distort peak shape.

  • Problem: Drifting retention times.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.

    • Fluctuations in Temperature: Use a column oven to maintain a stable temperature.

    • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a general guideline adapted from procedures for similar angiotensin II receptor antagonists and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid). A common starting point is a ratio of 45:55 (v/v) acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of ZD 7155 (hydrochloride) in the mobile phase or a compatible solvent to achieve a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

2. Mass Spectrometry (MS) for Identity Confirmation

This protocol provides a general workflow for confirming the identity of ZD 7155 (hydrochloride).

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Sample Preparation: Prepare a dilute solution of ZD 7155 (hydrochloride) (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For ZD 7155, the expected m/z would be approximately 439.2 (for the free base).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This is a general guide for obtaining an NMR spectrum to confirm the chemical structure of ZD 7155.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve a sufficient amount of ZD 7155 (hydrochloride) (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire a ¹H NMR spectrum. The resulting spectrum should be compared to a reference spectrum or analyzed to ensure that the chemical shifts, splitting patterns, and integrations of the peaks are consistent with the known structure of ZD 7155.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis ZD7155_Solid ZD 7155 (HCl) Solid Material Stock_Solution Prepare Stock Solution (e.g., in DMSO) ZD7155_Solid->Stock_Solution Working_Solution Prepare Working Solution (Dilute in appropriate solvent) Stock_Solution->Working_Solution HPLC HPLC (Purity) Working_Solution->HPLC Inject MS Mass Spectrometry (Identity) Working_Solution->MS Infuse/Inject NMR NMR (Structure) Working_Solution->NMR Analyze Purity_Data Purity (%) HPLC->Purity_Data Identity_Data Mass Confirmation ([M+H]⁺) MS->Identity_Data Structure_Data Structural Confirmation NMR->Structure_Data

Caption: Workflow for the quality control analysis of ZD 7155 (hydrochloride).

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Cellular_Response Vasoconstriction, Aldosterone Release, etc. AT1_Receptor->Cellular_Response Activates ZD7155 ZD 7155 (hydrochloride) ZD7155->AT1_Receptor Blocks

Caption: Mechanism of action of ZD 7155 as an AT1 receptor antagonist.

References

Validation & Comparative

ZD 7155 (hydrochloride) vs. Losartan: A Comparative Analysis of Potency at the Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the potency of two key angiotensin II type 1 (AT₁) receptor antagonists: ZD 7155 (hydrochloride) and the widely prescribed antihypertensive drug, losartan. By presenting quantitative data, detailed experimental protocols, and visual representations of their shared mechanism of action, this document aims to be an objective resource for researchers in pharmacology and drug development.

Executive Summary

ZD 7155 (hydrochloride) consistently demonstrates significantly higher potency as an AT₁ receptor antagonist compared to losartan in both in vitro and in vivo studies. In vitro binding assays reveal a lower IC₅₀ value for ZD 7155, indicating a stronger binding affinity for the AT₁ receptor. This translates to a greater functional potency in vivo, where ZD 7155 is approximately ten times more potent than losartan in inhibiting the physiological effects of angiotensin II.

Quantitative Potency Comparison

The following table summarizes the key quantitative data from comparative studies, highlighting the superior potency of ZD 7155.

ParameterZD 7155 (hydrochloride)LosartanAssay SystemReference
IC₅₀ 3.8 nM16.4 - 20 nMGuinea pig adrenal gland membranes ([¹²⁵I]-angiotensin II binding) / AT₁ Receptor Binding Assay[1][2][3][4]
pD'₂ / pA₂ (Postjunctional) 9.01 (pD'₂)8.52 (pA₂)Rat tail artery
pD'₂ / pA₂ (Prejunctional) 7.98 (pD'₂)6.50 (pA₂)Rat tail artery
In Vivo Potency ~10x more potent than losartanReference compoundInhibition of angiotensin II-induced pressor response in rats[5]

Note: IC₅₀ is the half-maximal inhibitory concentration. pA₂ is a measure of the potency of a competitive antagonist, while pD'₂ is a measure for a non-competitive antagonist. Higher pA₂ and pD'₂ values indicate greater potency.

Mechanism of Action: Angiotensin II Receptor Blockade

Both ZD 7155 and losartan are selective antagonists of the angiotensin II type 1 (AT₁) receptor.[1][6][7] They competitively inhibit the binding of the potent vasoconstrictor, angiotensin II, to the AT₁ receptor, thereby blocking its downstream signaling cascade.[5][6][7][8] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[8][9]

The following diagram illustrates the signaling pathway of the Renin-Angiotensin System (RAS) and the point of intervention for both ZD 7155 and losartan.

cluster_RAS Renin-Angiotensin System (RAS) cluster_AT1R AT₁ Receptor Signaling cluster_Antagonists Point of Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT₁ Receptor AngiotensinII->AT1R Binds to Renin Renin ACE ACE Gq Gq Protein Activation AT1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction & Aldosterone Secretion Ca_PKC->Vasoconstriction ZD7155_Losartan ZD 7155 / Losartan ZD7155_Losartan->AT1R Block

Caption: Angiotensin II signaling pathway and the inhibitory action of ZD 7155 and losartan.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a general method for determining the IC₅₀ values of ZD 7155 and losartan for the AT₁ receptor.

Objective: To determine the concentration of the antagonist that inhibits 50% of the binding of a specific radioligand to the AT₁ receptor.

Materials:

  • Membrane Preparation: Guinea pig adrenal gland membranes or membranes from cells expressing the human AT₁ receptor (e.g., COS-7 cells).

  • Radioligand: [¹²⁵I]-Angiotensin II or another suitable radiolabeled AT₁ receptor ligand.

  • Test Compounds: ZD 7155 (hydrochloride) and losartan.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% bovine serum albumin, pH 7.4.

  • Apparatus: Filtration apparatus, glass fiber filters, gamma counter.

Procedure:

  • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (ZD 7155 or losartan).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

In Vivo Inhibition of Angiotensin II-Induced Pressor Response

This protocol describes a method to compare the in vivo potency of ZD 7155 and losartan in an animal model.

Objective: To assess the ability of the antagonists to inhibit the increase in blood pressure induced by angiotensin II.

Animal Model: Conscious, normotensive Sprague-Dawley rats or spontaneously hypertensive rats (SHR).

Procedure:

  • Rats are instrumented with arterial catheters for direct measurement of blood pressure.

  • A baseline blood pressure is established.

  • A bolus intravenous injection of angiotensin II is administered to induce a pressor (blood pressure-increasing) response.

  • After the blood pressure returns to baseline, a single intravenous dose of either ZD 7155 or losartan is administered.

  • At various time points after antagonist administration, the angiotensin II challenge is repeated.

  • The degree of inhibition of the angiotensin II-induced pressor response is calculated.

  • Dose-response curves are generated to compare the potency of the two antagonists.

The following diagram illustrates the general workflow for comparing the in vivo potency.

cluster_Workflow In Vivo Potency Comparison Workflow Animal_Model Animal Model (e.g., Rat) Baseline_BP Establish Baseline Blood Pressure Animal_Model->Baseline_BP AngII_Challenge1 Angiotensin II Challenge (Pre-drug) Baseline_BP->AngII_Challenge1 Antagonist_Admin Administer ZD 7155 or Losartan AngII_Challenge1->Antagonist_Admin AngII_Challenge2 Angiotensin II Challenge (Post-drug) Antagonist_Admin->AngII_Challenge2 Data_Analysis Measure BP Response & Calculate % Inhibition AngII_Challenge2->Data_Analysis

Caption: Experimental workflow for in vivo comparison of ZD 7155 and losartan.

Conclusion

References

A Head-to-Head Battle of Angiotensin II Receptor Blockers: ZD 7155 (hydrochloride) vs. Candesartan in In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of two potent angiotensin II receptor type 1 (AT1) antagonists: the developmental compound ZD 7155 (hydrochloride) and the widely prescribed antihypertensive drug, candesartan. This document synthesizes preclinical data to objectively evaluate their performance, offering insights into their relative potency, duration of action, and receptor interaction.

This comparison delves into key preclinical data, presenting a side-by-side analysis of their efficacy in animal models of hypertension. Detailed experimental protocols are provided to ensure transparency and facilitate the replication of findings. Furthermore, signaling pathways and experimental workflows are visualized to enhance the understanding of their mechanisms of action and experimental designs.

At a Glance: Key In Vivo Efficacy Parameters

The following tables summarize the quantitative data on the in vivo performance of ZD 7155 and candesartan, focusing on their antihypertensive effects and receptor binding affinities.

ParameterZD 7155 (hydrochloride)CandesartanReference CompoundAnimal ModelCitation
Blood Pressure Reduction ↓ 16 mmHg (systolic)↓ 30-50 mmHg-Sprague-Dawley Rats, Spontaneously Hypertensive Rats (SHR)[1][2]
Duration of Action Sustained for up to 48 hours (at 3 mg/kg, oral)Long-lasting, > 24 hours-Goldblatt Hypertensive Rats, SHR[2][3]
Potency vs. Losartan ~10 times more potent in suppressing Ang II pressor response10- to 30-fold more potent in inhibiting Ang II receptor bindingLosartanConscious Normotensive Rats, Rat Kidney[4][5]

Table 1: Comparison of In Vivo Antihypertensive Efficacy. This table highlights the significant blood pressure-lowering effects and prolonged duration of action of both ZD 7155 and candesartan in various rat models of hypertension.

ParameterZD 7155 (hydrochloride)CandesartanNotesCitation
AT1 Receptor Affinity (IC50) 3.8 nM (guinea pig adrenal gland membranes)0.9 ± 0.1 nmol/L (rat kidney)IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[1]
AT1 Receptor Affinity (pD'2) 9.01 (postjunctional, rat tail artery)10.62 (postjunctional, rat tail artery)pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Oral Bioavailability (Rat) Data not available~28%The percentage of the orally administered drug that reaches systemic circulation.

Unraveling the Mechanism: Angiotensin II Receptor Signaling

Both ZD 7155 and candesartan exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This action inhibits the downstream signaling cascade initiated by angiotensin II, a potent vasoconstrictor. The blockade of the AT1 receptor leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone Blocker ZD 7155 / Candesartan Blocker->AT1R

Figure 1: Angiotensin II Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by angiotensin II binding to the AT1 receptor, leading to physiological responses such as vasoconstriction and aldosterone secretion. Both ZD 7155 and candesartan act by blocking this receptor.

Experimental Corner: A Look at the Protocols

The in vivo efficacy of ZD 7155 and candesartan has been evaluated in various preclinical models of hypertension. Below are representative experimental protocols derived from the literature.

Protocol 1: Evaluation of Antihypertensive Activity in Goldblatt Hypertensive Rats (for ZD 7155)
  • Animal Model: Male Sprague-Dawley rats with two-kidney, one-clip (2K1C) Goldblatt hypertension. This model mimics renovascular hypertension.

  • Drug Administration: ZD 7155 was administered orally (p.o.) at a dose of 3 mg/kg.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate were monitored for up to 48 hours post-administration using a tail-cuff method.

  • Receptor Occupancy: In a separate cohort, tissue angiotensin II receptor binding was assessed by quantitative in vitro autoradiography in the aorta, kidney, and adrenal gland at various time points after drug administration.

  • Pressor Response to Angiotensin II: The inhibitory effect of ZD 7155 on the pressor response to an intravenous infusion of angiotensin II (0.1 µg/kg) was evaluated.

Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR) (for Candesartan)
  • Animal Model: Spontaneously Hypertensive Rats (SHR), a genetic model of essential hypertension.

  • Drug Administration: Candesartan cilexetil (the prodrug of candesartan) was administered orally (p.o.) at doses ranging from 0.1 to 10 mg/kg.

  • Blood Pressure Measurement: Blood pressure was measured directly via an intra-arterial catheter for continuous and accurate readings.

  • Duration of Action: The antihypertensive effect was monitored for over 24 hours to assess the duration of action.

  • Receptor Binding: In separate in vitro experiments, the binding affinity of candesartan to the AT1 receptor was determined using radioligand binding assays with membranes from rat kidney.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Drug Administration cluster_measurement Efficacy Assessment Goldblatt 2K1C Goldblatt Hypertension (Sprague-Dawley Rats) ZD7155_Admin Oral Gavage: ZD 7155 (3 mg/kg) Goldblatt->ZD7155_Admin SHR Spontaneously Hypertensive Rats (SHR) Candesartan_Admin Oral Gavage: Candesartan Cilexetil (0.1-10 mg/kg) SHR->Candesartan_Admin BP_Monitoring Blood Pressure Monitoring (Tail-cuff or Intra-arterial) ZD7155_Admin->BP_Monitoring Receptor_Binding Ex Vivo/In Vitro Receptor Binding Assays ZD7155_Admin->Receptor_Binding Candesartan_Admin->BP_Monitoring Candesartan_Admin->Receptor_Binding Duration Duration of Action Assessment BP_Monitoring->Duration

Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in the preclinical in vivo evaluation of antihypertensive agents like ZD 7155 and candesartan.

Concluding Remarks

Both ZD 7155 (hydrochloride) and candesartan demonstrate potent and long-lasting antihypertensive effects in preclinical models, primarily through high-affinity blockade of the AT1 receptor. Comparative data, often using losartan as a benchmark, suggest that both compounds are highly effective. Candesartan is characterized by its particularly slow dissociation from the AT1 receptor, contributing to its sustained action. While direct head-to-head in vivo studies are limited, the available evidence indicates that ZD 7155 was a promising developmental compound with a preclinical efficacy profile comparable in potency and duration to established drugs like candesartan. The lack of oral bioavailability data for ZD 7155 in rats remains a gap in a complete pharmacokinetic comparison. Nevertheless, the compiled in vivo efficacy data provides a valuable resource for researchers in the field of cardiovascular drug discovery and development.

References

A Comparative Guide to the Binding Kinetics of ZD 7155 (hydrochloride) and Valsartan at the Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of two prominent angiotensin II type 1 (AT1) receptor antagonists: ZD 7155 (hydrochloride) and valsartan. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.

Introduction

ZD 7155 and valsartan are potent and selective antagonists of the AT1 receptor, a key component of the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis. While both compounds effectively block the actions of angiotensin II, their interaction with the AT1 receptor exhibits distinct kinetic properties. Understanding these differences in binding affinity, association, and dissociation rates is critical for predicting their pharmacological profiles, including their onset and duration of action. ZD 7155 is a potent experimental antagonist and a precursor to the clinically used drug candesartan. Valsartan is a widely prescribed antihypertensive medication.

Quantitative Comparison of Binding Kinetics

The following table summarizes the available quantitative data on the binding of ZD 7155 (and its active form, candesartan) and valsartan to the AT1 receptor. Direct kinetic data (k_on, k_off) for ZD 7155 is limited in the public domain; therefore, data for its active metabolite, candesartan, which shares the same active moiety responsible for binding, is included as a surrogate.

ParameterZD 7155 (hydrochloride) / CandesartanValsartanReference(s)
Binding Affinity (K_i) ~0.3-1.0 nM (Candesartan)~1-5 nM[1]
Binding Affinity (IC_50) 3.8 nMNot explicitly found, but generally higher than candesartan[2]
Dissociation Half-life (t_½) ~66 minutes (Candesartan)~17 minutes[3][4]
Antagonism Type InsurmountablePartially Insurmountable[4][5]

Note: K_i (inhibitory constant) and IC_50 (half-maximal inhibitory concentration) are measures of binding affinity, where a lower value indicates a higher affinity. The dissociation half-life represents the time taken for half of the drug-receptor complexes to dissociate. Insurmountable antagonism refers to the inability of increasing concentrations of the agonist (angiotensin II) to fully overcome the antagonist's effect, often due to slow dissociation kinetics.

Experimental Protocols

The binding kinetics of ZD 7155 and valsartan are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used to determine the binding affinity (K_i) of an unlabeled compound.

Competition Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (K_i) of an unlabeled test compound (e.g., ZD 7155 or valsartan) for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes, CHO cells stably expressing human AT1R).

  • Radioligand: A high-affinity radiolabeled AT1 receptor antagonist, such as [³H]candesartan or [¹²⁵I]Sar¹,Ile⁸-angiotensin II.

  • Test Compounds: ZD 7155 (hydrochloride) and valsartan.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known unlabeled AT1R antagonist (e.g., 10 µM losartan).

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, and a scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Receptor membranes + Radioligand + High concentration of unlabeled antagonist (e.g., 10 µM losartan).

      • Competition Binding: Receptor membranes + Radioligand + Increasing concentrations of the test compound (ZD 7155 or valsartan).

  • Incubation:

    • Add the components to the wells of the 96-well plate. The final assay volume is typically 250 µL.

    • The concentration of the radioligand should be close to its K_d value for the AT1 receptor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC_50 value of the test compound.

    • Calculate the K_i value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Signaling Pathway and Experimental Workflow

The binding of an antagonist like ZD 7155 or valsartan to the AT1 receptor blocks the downstream signaling cascade initiated by angiotensin II. The following diagrams illustrate the AT1 receptor signaling pathway and the experimental workflow for a competition binding assay.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AngII Angiotensin II AngII->AT1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca_release->Response PKC->Response Antagonist ZD 7155 / Valsartan Antagonist->AT1R Blocks

Caption: Simplified AT1 Receptor Signaling Pathway.

Competition_Binding_Workflow prep 1. Membrane Preparation setup 2. Assay Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filter 4. Filtration (Separate Bound/Free) incubate->filter measure 5. Measurement (Scintillation/Gamma Counting) filter->measure analyze 6. Data Analysis (Calculate IC50 and Ki) measure->analyze

References

ZD 7155 (hydrochloride) vs. Irbesartan: A Comparative Selectivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise targeting of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity profiles of two prominent Angiotensin II Type 1 (AT1) receptor antagonists: ZD 7155 (hydrochloride) and Irbesartan. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and development purposes.

Executive Summary

Both ZD 7155 and Irbesartan are potent and highly selective antagonists of the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS) and a critical target for the management of hypertension. Experimental data demonstrates that both compounds exhibit nanomolar affinity for the AT1 receptor. While both are recognized for their high selectivity against the Angiotensin II Type 2 (AT2) receptor, irbesartan has been quantitatively shown to have a selectivity of over 8,500-fold for the AT1 receptor over the AT2 receptor, with some studies indicating no significant affinity for the AT2 receptor.[1] ZD 7155 is consistently described as a potent and selective AT1 antagonist, though direct quantitative AT2 binding data is less commonly reported.

Quantitative Selectivity Profile

The following table summarizes the available quantitative data for the binding affinity of ZD 7155 and Irbesartan to the AT1 receptor, a key indicator of their potency.

CompoundReceptorParameterValue (nM)Species/Tissue
ZD 7155 (hydrochloride) AT1IC503.8Guinea pig adrenal gland membranes
Irbesartan AT1IC501.3Rat liver membranes

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Drug Intervention

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific point of intervention for AT1 receptor antagonists like ZD 7155 and Irbesartan. By blocking the AT1 receptor, these compounds prevent the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.

cluster_enzymes Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R AT2R AT2 Receptor AngiotensinII->AT2R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Other_Effects Other Effects AT2R->Other_Effects Renin Renin ACE ACE Antagonists ZD 7155 Irbesartan Antagonists->AT1R Blockade

Caption: RAAS pathway showing the action of ZD 7155 and Irbesartan.

Experimental Methodologies

The determination of receptor selectivity and affinity for compounds like ZD 7155 and Irbesartan primarily relies on in vitro assays. The two most common experimental approaches are radioligand binding assays and functional signaling assays.

Radioligand Binding Assay

This method directly measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) or IC50 of ZD 7155 and Irbesartan for the AT1 and AT2 receptors.

Generalized Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the AT1 or AT2 receptor. Rat liver membranes are a common source for AT1 receptors.

  • Radioligand: A radiolabeled AT1 receptor agonist or antagonist, such as [125I]-[Sar1,Ile8]Angiotensin II, is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (ZD 7155 or Irbesartan).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([125I]-AngII) Radioligand->Incubation Test_Compound Test Compound (ZD 7155 or Irbesartan) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Dose-Response Curve Counting->Curve_Fitting IC50_Calc IC50 Determination Curve_Fitting->IC50_Calc

References

A Comparative Guide to the Duration of Action: ZD 7155 (hydrochloride) vs. Telmisartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the duration of action of two angiotensin II type 1 (AT1) receptor antagonists: the experimental compound ZD 7155 (hydrochloride) and the clinically established drug, telmisartan. This analysis is based on available preclinical and clinical data to assist researchers in understanding the pharmacological profiles of these agents.

Executive Summary

Both ZD 7155 and telmisartan are potent and selective antagonists of the AT1 receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure. The primary distinction in their duration of action lies in the available data: ZD 7155 has been characterized in preclinical models, demonstrating a prolonged antihypertensive effect, while telmisartan has been extensively studied in both preclinical and clinical settings, confirming a long-lasting 24-hour efficacy in humans.

Data Presentation: Quantitative Comparison

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for ZD 7155 and telmisartan, derived from various studies. It is important to note that direct head-to-head comparative studies are limited; therefore, data is compiled from separate experiments.

ParameterZD 7155 (hydrochloride)TelmisartanSpecies
Receptor Binding Affinity (IC50) 3.8 nM[1][2][3]9.2 nMGuinea Pig Adrenal Gland Membranes / AT1 Receptors
Terminal Half-life Not explicitly stated~16 hoursRat
Not applicable~24 hours[4][5][6]Human
Duration of Antihypertensive Effect ~24 hours (suppression of Ang II pressor response)[7][8]Maintained for 48 hours (inhibition of Ang II-induced hypertension)Rat
Sustained for up to 48 hours (blood pressure lowering)[9]Sustained 24-hour blood pressure control[4][5]Human

Detailed Experimental Protocols

In Vivo Antihypertensive Effect of ZD 7155 in Rats

Objective: To determine the duration of the antihypertensive effect of ZD 7155 in a hypertensive rat model.

Methodology:

  • Animal Model: Two-kidney, one-clip Goldblatt hypertensive Sprague-Dawley rats were utilized.[9] This model induces hypertension through the renin-angiotensin system.

  • Drug Administration: A single oral dose of ZD 7155 (3 mg/kg) was administered to the rats.[9]

  • Blood Pressure Monitoring: Blood pressure and heart rate were continuously monitored for up to 48 hours post-administration using appropriate instrumentation.[9]

  • Pressor Response to Angiotensin II: In a separate group of conscious rats, the pressor response to an intravenous infusion of angiotensin II (0.1 µg/kg) was measured before and at various time points after the administration of ZD 7155 (3 mg/kg).[9] This assesses the degree of AT1 receptor blockade over time.

  • Tissue Receptor Occupancy: At specified time points, animals were euthanized, and tissues such as the aorta, kidney, and adrenal gland were collected. Angiotensin II receptor binding was assessed using quantitative in vitro autoradiography to determine the extent and duration of receptor occupancy by ZD 7155.[9]

Pharmacokinetics and Pharmacodynamics of Telmisartan in Spontaneously Hypertensive Rats

Objective: To characterize the pharmacokinetic and pharmacodynamic properties of telmisartan in a genetic model of hypertension.

Methodology:

  • Animal Model: Male spontaneously hypertensive (SHR) rats were used.[10]

  • Drug Administration: A single oral dose of telmisartan was administered at 2, 4, and 8 mg/kg.[10]

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration. Plasma concentrations of telmisartan were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method. Pharmacokinetic parameters such as half-life, clearance, and volume of distribution were calculated.[10]

  • Pharmacodynamic Analysis: Mean arterial blood pressure was measured using the tail-cuff method to characterize the antihypertensive effect of telmisartan.[10] An indirect response model was used to correlate plasma concentrations with the blood pressure-lowering effect.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ZD 7155 and telmisartan and a typical experimental workflow for evaluating their duration of action.

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Blocker ZD 7155 or Telmisartan Blocker->AT1R Antagonism PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Vasoconstriction, Cell Growth, Aldosterone Secretion Ca_release->Cellular_Response PKC->Cellular_Response

Caption: AT1 Receptor Signaling Pathway and Blockade.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Hypertensive Animal Model (e.g., SHR) Baseline_BP Measure Baseline Blood Pressure Animal_Model->Baseline_BP Drug_Admin Administer ZD 7155 or Telmisartan (Single Oral Dose) Baseline_BP->Drug_Admin Continuous_Monitoring Continuously Monitor Blood Pressure Over Time (e.g., 24-48 hours) Drug_Admin->Continuous_Monitoring Blood_Sampling Collect Blood Samples at Predetermined Intervals Drug_Admin->Blood_Sampling PD_Analysis Pharmacodynamic Analysis: Quantify Blood Pressure Reduction and Duration Continuous_Monitoring->PD_Analysis PK_Analysis Pharmacokinetic Analysis: Determine Drug Concentration and Half-life Blood_Sampling->PK_Analysis PK_PD_Modeling PK/PD Modeling: Correlate Drug Exposure with Antihypertensive Effect PK_Analysis->PK_PD_Modeling PD_Analysis->PK_PD_Modeling

Caption: In Vivo Duration of Action Experimental Workflow.

Discussion

ZD 7155 (hydrochloride)

Preclinical data strongly suggest that ZD 7155 is a potent AT1 receptor antagonist with a prolonged duration of action. In hypertensive rat models, it produces a significant and sustained reduction in blood pressure for up to 48 hours after a single oral dose.[9] Furthermore, its ability to suppress the pressor response to exogenous angiotensin II for at least 24 hours indicates a persistent blockade of the AT1 receptor.[7][8] The high potency, reflected by its low nanomolar IC50 value, likely contributes to its long-lasting effects.[1][2][3]

Telmisartan

Telmisartan is characterized by its long terminal half-life of approximately 24 hours in humans, which is the longest among the commercially available angiotensin receptor blockers.[4][5][6] This pharmacokinetic property translates into a sustained 24-hour blood pressure control with once-daily dosing.[4][5] In preclinical studies in rats, telmisartan also exhibits a long half-life of around 16 hours.[10] Its high affinity for the AT1 receptor and slow dissociation from it contribute to its insurmountable antagonism and long duration of action.[11] Clinical studies have consistently demonstrated its efficacy in reducing blood pressure throughout the entire 24-hour dosing interval, including the critical early morning hours.[4]

Conclusion

Both ZD 7155 and telmisartan exhibit a prolonged duration of action as AT1 receptor antagonists. ZD 7155 has shown promise in preclinical models with antihypertensive effects lasting up to 48 hours. Telmisartan's long half-life is well-established through extensive preclinical and clinical research, confirming its suitability for once-daily administration and sustained 24-hour blood pressure control in a clinical setting. The lack of direct comparative studies necessitates careful consideration when evaluating the relative duration of action of these two compounds. Future head-to-head preclinical studies could provide a more definitive comparison of their pharmacodynamic profiles.

References

A Head-to-Head Battle of AT1 Receptor Antagonists: ZD 7155 (hydrochloride) vs. Olmesartan in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research and drug development, the angiotensin II type 1 (AT1) receptor stands as a pivotal target for therapeutic intervention in hypertension and related pathologies. This guide provides a detailed comparative analysis of two potent AT1 receptor antagonists: ZD 7155 (hydrochloride), a widely used research tool, and Olmesartan, a clinically successful antihypertensive drug. We delve into their performance in key functional assays, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Executive Summary

Both ZD 7155 and Olmesartan are highly effective antagonists of the AT1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in blood pressure regulation. Functional assays confirm that both compounds effectively block the downstream signaling cascades initiated by angiotensin II (Ang II), the natural ligand for the AT1 receptor. While both compounds demonstrate potent antagonism, subtle differences in their pharmacological profiles, such as insurmountable antagonism exhibited by Olmesartan, may underlie their distinct applications in research and clinical settings.

Quantitative Data Summary

The following table summarizes the available quantitative data from functional assays for ZD 7155 and Olmesartan, providing a direct comparison of their potency in inhibiting AT1 receptor signaling.

CompoundFunctional AssayCell LineAgonistPotency (IC50)Reference
ZD 7155 (hydrochloride) Calcium MobilizationCOS-1 cellsAngiotensin II (100 nM)3 - 4 nM[1]
Olmesartan Calcium MobilizationHA-AT1R and BRIL-AT1R expressing cellsAngiotensin II (100 nM)4.4 ± 0.4 nM to 23.9 ± 8.0 nM[2]
Olmesartan Inositol Phosphate AccumulationCHO-K1 cells expressing human AT1 receptorsAngiotensin IIDescribed as a potent, insurmountable antagonist (specific IC50 not provided)[3]

Mechanism of Action and Signaling Pathway

ZD 7155 and Olmesartan exert their effects by competitively binding to the AT1 receptor, thereby preventing its activation by Angiotensin II. The AT1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event in the signaling cascade that ultimately leads to various physiological responses, including vasoconstriction.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_ER Ca2+ IP3R->Ca_ER Opens Ca_Cytosol Increased Intracellular Ca2+ Ca_ER->Ca_Cytosol Release Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Cytosol->Cellular_Response ZD7155_Olm ZD 7155 or Olmesartan ZD7155_Olm->AT1R Blocks Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture AT1R-expressing cells (e.g., COS-1, HEK293) Seeding 2. Seed cells into a 96- or 384-well plate Cell_Culture->Seeding Incubation1 3. Incubate overnight Seeding->Incubation1 Dye_Loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 5. Incubate for dye uptake Dye_Loading->Incubation2 Wash 6. Wash cells to remove extracellular dye Incubation2->Wash Antagonist_Add 7. Add varying concentrations of ZD 7155 or Olmesartan Wash->Antagonist_Add Incubation3 8. Incubate with antagonist Antagonist_Add->Incubation3 Agonist_Add 9. Add Angiotensin II (agonist) Incubation3->Agonist_Add Measurement 10. Measure fluorescence change (kinetic read) Agonist_Add->Measurement Normalization 11. Normalize fluorescence data Measurement->Normalization Curve_Fitting 12. Plot dose-response curves Normalization->Curve_Fitting IC50_Calc 13. Calculate IC50 values Curve_Fitting->IC50_Calc

References

Validating ZD 7155 (hydrochloride) Antagonism of Angiotensin II: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZD 7155 (hydrochloride) against other prominent angiotensin II antagonists. Supported by experimental data, this document details the performance and methodologies necessary to validate the antagonism of the angiotensin II type 1 (AT1) receptor.

ZD 7155 (hydrochloride) is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] Its efficacy in blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II makes it a subject of significant interest in cardiovascular research.[2] This guide offers a comparative analysis of ZD 7155 with other widely used AT1 receptor blockers (ARBs), providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Comparative Analysis of AT1 Receptor Antagonists

The therapeutic potential of an AT1 receptor antagonist is largely determined by its binding affinity (Ki) and its functional antagonism (pA2). The following table summarizes these key quantitative parameters for ZD 7155 and a selection of other commercially available ARBs. A lower Ki value indicates a higher binding affinity, while a higher pA2 value signifies greater potency in functional assays.

CompoundReceptor TargetBinding Affinity (Ki)Functional Antagonism (pA2)
ZD 7155 (hydrochloride) AT1Not explicitly found, but IC50 is 3.8 nM[1]9.64[3]
Losartan AT1~0.1 nM (dissociation constant)[4]-
EXP 3174 (active metabolite of Losartan) AT10.67 nM (human AT1)[5]-
Valsartan AT12.38 nM[3][6][7]8.4[6][7]
Candesartan AT1High affinity, but specific Ki not found[8][9]-
Telmisartan AT1Strongest binding affinity in a comparative study[10][11]-

Note: Direct Ki values for ZD 7155, losartan, and candesartan were not consistently available in the searched literature. The IC50 for ZD 7155 is provided as an indicator of its high affinity. The dissociation constant for losartan is also provided. Comparative studies confirm the high affinity of candesartan and the potent binding of telmisartan.[8][9][10][11][12]

Experimental Protocols

Accurate and reproducible experimental design is paramount in validating the antagonistic properties of compounds like ZD 7155. Below are detailed protocols for two fundamental assays used to characterize AT1 receptor antagonists.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor

  • Radioligand: [125I]Sar1,Ile8-Angiotensin II

  • Unlabeled antagonist (e.g., ZD 7155, losartan, valsartan)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM losartan).

    • Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of the test compound (e.g., ZD 7155).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay determines the functional potency (pA2) of an antagonist by measuring its ability to inhibit the physiological response to an agonist, in this case, angiotensin II-induced vasoconstriction in isolated tissue.

Materials:

  • Isolated tissue preparation (e.g., rabbit aorta, human internal mammary artery)[13]

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Angiotensin II (agonist)

  • Test antagonist (e.g., ZD 7155)

  • Organ bath setup with a force transducer

Procedure:

  • Tissue Preparation: Dissect the chosen artery and cut it into rings. Mount the rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for angiotensin II by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist (e.g., ZD 7155) to the bath and incubate for a set period.

  • Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for angiotensin II.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Schild Plot Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of angiotensin II in the presence and absence of the antagonist). Create a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.

Visualizing the Mechanisms

To further elucidate the processes involved in ZD 7155's antagonism of angiotensin II, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates Gq11 Gq/11 AT1R->Gq11 Activates ZD7155 ZD 7155 ZD7155->AT1R Binds and Blocks PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Angiotensin II AT1 Receptor Signaling Pathway and Site of ZD 7155 Antagonism.

Radioligand_Binding_Workflow start Prepare AT1R Membranes & Radioligand incubation Incubate Membranes with Radioligand & Test Compound start->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration counting Measure Radioactivity of Bound Ligand filtration->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Experimental Workflow for the Radioligand Displacement Assay.

Schild_Analysis_Workflow tissue_prep Prepare Isolated Artery Rings control_crc Generate Control Angiotensin II Concentration-Response Curve tissue_prep->control_crc antagonist_incubation Incubate with ZD 7155 control_crc->antagonist_incubation test_crc Generate Angiotensin II Concentration-Response Curve in presence of ZD 7155 antagonist_incubation->test_crc repeat_protocol Repeat with Different ZD 7155 Concentrations test_crc->repeat_protocol repeat_protocol->antagonist_incubation Next Concentration schild_plot Perform Schild Plot Analysis to Determine pA2 repeat_protocol->schild_plot Sufficient Data

Caption: Experimental Workflow for the Functional Antagonism Assay (Schild Analysis).

References

Comparative Analysis of ZD 7155 (hydrochloride) Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the in-vitro Activity of the Angiotensin II Receptor Antagonist ZD 7155 and its Alternatives.

This guide provides a detailed comparison of the biological activity of ZD 7155 (hydrochloride), a potent and selective Angiotensin II Type 1 (AT1) receptor antagonist, with other widely used angiotensin receptor blockers (ARBs) such as Losartan, Valsartan, and Candesartan. The data presented herein is curated from various in-vitro studies to assist researchers in selecting the most appropriate compound for their specific experimental needs.

AT1 Receptor Antagonist Activity: A Tabular Comparison

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of ZD 7155 and other ARBs in various cell lines and tissues. This data provides a quantitative measure of their potency in blocking the AT1 receptor.

CompoundCell Line / TissueAssay TypeIC50 / Ki (nM)Reference
ZD 7155 Guinea pig adrenal gland membranesRadioligand Binding3.8 (IC50)[1]
ZD 7155 COS-1 cellsAngiotensin II-induced response3 - 4 (IC50)[2]
Losartan CHO cellsRadioligand Binding28.6 (IC50)[2]
Losartan CHO cellsRadioligand Binding40 (IC50)[2]
Losartan Rat adrenal cortexRadioligand Binding60 (IC50)[3]
Valsartan Rat aortic smooth muscle cellsAng II-induced PAI-1 secretion21 (IC50)[4]
Candesartan Bovine adrenal cortexRadioligand Binding1.12 (IC50)[5]
Candesartan Rabbit aortaRadioligand Binding2.86 (IC50)[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the AT1 receptor signaling pathway and a general workflow for assessing antagonist activity.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates ZD7155 ZD 7155 ZD7155->AT1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

AT1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., VSMC, HEK293) Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare ZD 7155 & Alternatives (Serial Dilutions) Compound_Prep->Treatment Stimulation Stimulate with Angiotensin II Treatment->Stimulation Measurement Measure Response Stimulation->Measurement Data_Collection Collect Data (e.g., Fluorescence, Radioactivity) Measurement->Data_Collection IC50_Calc Calculate IC50/Ki Values Data_Collection->IC50_Calc Comparison Compare Potency IC50_Calc->Comparison

References

A Comparative Guide to ZD 7155 (hydrochloride) and Other Non-Peptide AT1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental non-peptide angiotensin II type 1 (AT1) receptor antagonist, ZD 7155 (hydrochloride), with other well-established non-peptide AT1 antagonists, commonly known as angiotensin II receptor blockers (ARBs) or "sartans." This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to AT1 Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors.[1] The AT1 receptor is responsible for most of the known cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular proliferation.[1][2] Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.[3][4] Non-peptide antagonists are the cornerstone of this therapeutic approach due to their oral bioavailability and favorable pharmacokinetic profiles.[5][6]

ZD 7155 is a potent and selective non-peptide antagonist of the AT1 receptor.[7] It shares a common biphenyl-tetrazole scaffold with many clinically used ARBs and is a precursor to the drug candesartan.[8] This guide will compare the in vitro and in vivo pharmacological properties of ZD 7155 with other notable non-peptide AT1 antagonists.

Data Presentation

In Vitro Potency and Binding Affinity

The following table summarizes the in vitro potency and binding affinity of ZD 7155 and other selected non-peptide AT1 antagonists. The data are presented as pA2 or pD'2 values, which are measures of antagonist potency. A higher value indicates greater potency.

CompoundAntagonism TypePrejunctional AT1 Receptors (pA2 / pD'2)Postjunctional AT1 Receptors (pA2 / pD'2)Reference
ZD 7155 Non-competitive7.98 (pD'2)9.01 (pD'2)[9]
Losartan Competitive6.50 (pA2)8.52 (pA2)[9]
Candesartan Non-competitive8.71 (pD'2)10.62 (pD'2)[9]
Eprosartan Competitive8.08 (pA2)8.22 (pA2)[9]
  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This is used for competitive antagonists.

  • pD'2: A measure of potency for non-competitive (insurmountable) antagonists.

In Vivo Antihypertensive Efficacy

The table below presents a comparison of the in vivo antihypertensive effects of ZD 7155 and losartan in conscious spontaneously hypertensive rats (SHR).

CompoundDose (intravenous)Duration of ActionRelative Potency vs. LosartanReference
ZD 7155 1.082 µmol/kgPronounced and persistent antihypertensive effect for approximately 24 hours~10 times more potent in suppressing angiotensin II-induced pressor response[7]
Losartan 6.495 µmol/kgSignificant antihypertensive effect-[7]

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol is a representative method for determining the binding affinity of non-peptide antagonists to the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing the human AT1 receptor (e.g., HEK293 or COS-7 cells) or from tissues with high AT1 receptor expression (e.g., rat liver).[10][11]

  • Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.[10][12]

  • Test Compounds: ZD 7155 and other non-peptide AT1 antagonists.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).[13][14]

  • Scintillation Counter. [13]

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 150 µL of the membrane preparation.

    • 50 µL of the test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, use a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM losartan). For total binding, add 50 µL of assay buffer.

    • 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).[13][15]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[13][14]

  • Counting: Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.[13]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Assessment of Antihypertensive Activity in Rats

This protocol outlines a general procedure for evaluating the antihypertensive efficacy of AT1 receptor antagonists in a rat model of hypertension.

Objective: To measure the effect of a test compound on blood pressure in hypertensive rats.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.[16]

Materials:

  • Test Compounds: ZD 7155 and other non-peptide AT1 antagonists.

  • Vehicle: A suitable solvent for the test compounds (e.g., saline, water).

  • Blood Pressure Monitoring System: This can be a non-invasive tail-cuff system or an invasive system with arterial catheterization for continuous monitoring.[16][17]

  • Angiotensin II (for pressor response challenge). [7][18]

Procedure:

  • Acclimatization: Acclimate the SHR to the housing conditions and the blood pressure measurement procedure for at least one week before the study begins.[16]

  • Baseline Measurement: Measure the baseline systolic blood pressure (SBP) of each rat.[16]

  • Drug Administration:

    • Divide the rats into groups: a vehicle control group, a positive control group (e.g., a known antihypertensive agent like captopril), and groups for each test compound at different doses.[16]

    • Administer the test compounds and vehicle to the respective groups. The route of administration can be oral (gavage) or intravenous, depending on the study design.[7][16][17]

  • Blood Pressure Monitoring:

    • Non-invasive: Measure blood pressure at regular intervals (e.g., daily or weekly) using the tail-cuff method.[16][17]

    • Invasive: For continuous and more precise measurements, anesthetize the rats and insert a catheter into the carotid or femoral artery. Connect the catheter to a pressure transducer to record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).[17]

  • Angiotensin II Challenge (Optional): To assess the degree of AT1 receptor blockade, an intravenous bolus of angiotensin II can be administered, and the resulting pressor (blood pressure increasing) response can be measured before and after antagonist administration.[7][18]

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each group.

    • Compare the blood pressure changes in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • If an angiotensin II challenge was performed, compare the magnitude of the pressor response before and after antagonist treatment.

Mandatory Visualization

AT1 Receptor Signaling Pathway

AT1_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AT1R AT1 Receptor Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1R AT1 Receptor Gq_11 Gq/11 PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Ca²⁺ Release PKC PKC Cellular_Responses Cellular Responses (Vasoconstriction, etc.)

Experimental Workflow for Comparing AT1 Antagonists

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Assessment Receptor_Prep Prepare AT1 Receptor Source (Cell Membranes) Binding_Assay Perform Radioligand Competition Binding Assay Receptor_Prep->Binding_Assay Calculate_Ki Calculate IC50 and Ki Values Binding_Assay->Calculate_Ki Animal_Model Select Hypertensive Animal Model (e.g., SHR) Drug_Admin Administer Test Compounds (ZD 7155 vs. Others) Animal_Model->Drug_Admin BP_Monitor Monitor Blood Pressure (Tail-cuff or Arterial Line) Drug_Admin->BP_Monitor Analyze_BP Analyze Antihypertensive Efficacy BP_Monitor->Analyze_BP Compare_Potency Compare In Vitro Potency (Ki values) Compare_Efficacy Compare In Vivo Efficacy (Blood Pressure Reduction) Conclusion Draw Conclusions on Relative Performance

Conclusion

The available data indicates that ZD 7155 is a potent and selective non-peptide AT1 receptor antagonist. In direct comparisons with losartan, ZD 7155 demonstrates superior potency in vitro and a more pronounced and sustained antihypertensive effect in vivo.[7] Its non-competitive antagonism at both pre- and postjunctional AT1 receptors suggests a strong and persistent blockade of angiotensin II's effects.[9] The provided experimental protocols offer a framework for further comparative studies to elucidate the full pharmacological profile of ZD 7155 relative to a broader range of clinically relevant ARBs. The signaling pathway and experimental workflow diagrams serve to visualize the mechanism of action and the logical flow of a comprehensive comparative analysis. Further research, particularly detailed pharmacokinetic and pharmacodynamic studies against a wider array of 'sartans', would be beneficial for a more complete understanding of ZD 7155's therapeutic potential.

References

head-to-head comparison of ARBs including ZD 7155 (hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of Angiotensin II Receptor Blockers (ARBs), Including the Potent Antagonist ZD 7155 (hydrochloride)

For researchers and professionals in the fields of pharmacology and drug development, a detailed understanding of the comparative efficacy and binding characteristics of Angiotensin II Receptor Blockers (ARBs) is crucial for advancing cardiovascular research. This guide provides an in-depth, data-driven comparison of ZD 7155 (hydrochloride) alongside a panel of widely studied and clinically relevant ARBs.

Introduction to ZD 7155 and the ARB Class

ZD 7155 (hydrochloride) is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4][5] Like other ARBs, it blocks the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and other hypertensive effects of the renin-angiotensin system.[6] This class of drugs is a cornerstone in the management of hypertension and other cardiovascular diseases. Preclinical studies have demonstrated that ZD 7155 is a potent antihypertensive agent, in some cases exhibiting greater potency and a longer duration of action than the prototypical ARB, losartan.[1][3][5]

Quantitative Comparison of AT1 Receptor Binding Affinities

The binding affinity of an ARB for the AT1 receptor is a key determinant of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for both parameters indicates a higher binding affinity. The following tables summarize the available quantitative data for ZD 7155 and other prominent ARBs.

Table 1: AT1 Receptor Binding Affinity (IC50)

CompoundIC50 (nM)Species/TissueReference
ZD 7155 3.8Guinea pig adrenal gland[1][3][4]
3-4COS-1 cells expressing human AT1R[7]
Losartan 20In vitro[8][9][10]
16.4---[11]
25.2WB rat liver epithelial cells[12]
EXP-3174 (active metabolite of Losartan) 3.4---[13]
Valsartan 2.7Rat aorta[9]
Irbesartan 1.3Rat liver[9][14]
Candesartan 1.12Bovine adrenal cortex
2.86Rabbit aorta
0.9---[13]
Telmisartan 9.2---[10]
3.0---[15]
Olmesartan 6.7Human AT1 receptors
Eprosartan 9.2Rat adrenal cortical membranes[8]
3.9Human adrenal cortical membranes[8]

Table 2: AT1 Receptor Binding Affinity (Ki)

CompoundKi (nM)Species/TissueReference
Valsartan 2.38---
Irbesartan 4.05WB rat liver epithelial cells[12]
Telmisartan 3.7---[16]
Losartan 12.0 - 17.0---[15]
Candesartan 0.64Rabbit aorta[14]

Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized methodology for such an experiment.

Generalized Radioligand Binding Assay Protocol

This protocol outlines the key steps for determining the binding affinity of a test compound (e.g., ZD 7155) for the AT1 receptor.

  • Membrane Preparation:

    • Tissues or cells expressing the AT1 receptor (e.g., rat liver, adrenal glands, or cultured cells transfected with the human AT1 receptor) are homogenized in a suitable buffer.[2]

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[17]

    • Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [125I]Angiotensin II) is used.[2]

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., ZD 7155 or other ARBs) are added to the membrane preparation along with the radioligand.[18]

    • The mixture is incubated to allow binding to reach equilibrium.[17]

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[17][18]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[17]

  • Quantification and Data Analysis:

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.[17]

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist and is subtracted from the total binding to yield specific binding.[3]

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value is determined from the resulting sigmoidal curve.

    • The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular Cellular Response Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin->AngiotensinI ACE->AngiotensinII Gq Gq Protein Activation AT1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction, Aldosterone Release, Cell Growth Ca_PKC->Vasoconstriction ARBs ARBs (e.g., ZD 7155) ARBs->AT1R Blocks Binding

Caption: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System and the mechanism of action of ARBs.

G cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Separation 3. Separation cluster_Analysis 4. Data Analysis MembranePrep Prepare AT1 Receptor-Containing Membranes Incubate Incubate Membranes with Radioligand and Competitor MembranePrep->Incubate Radioligand Prepare Radiolabeled Ligand ([¹²⁵I]Angiotensin II) Radioligand->Incubate Competitor Prepare Serial Dilutions of Test ARB (e.g., ZD 7155) Competitor->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Count Count Radioactivity Filter->Count Plot Plot Binding Curve Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: Generalized experimental workflow for a competitive radioligand binding assay to determine ARB affinity.

Conclusion

The available data consistently demonstrate that ZD 7155 is a highly potent AT1 receptor antagonist, with a binding affinity that is comparable to or greater than many clinically used ARBs. Its strong interaction with the AT1 receptor, as indicated by its low nanomolar IC50 value, underscores its potential as a powerful tool for cardiovascular research. The comparative data presented in this guide, along with the outlined experimental methodologies, provide a valuable resource for scientists and researchers working to further elucidate the pharmacology of the renin-angiotensin system and develop novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of ZD 7155 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of ZD 7155 hydrochloride, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.

Core Principles of Chemical Waste Management

Before delving into the specifics of ZD 7155 hydrochloride, it is crucial to understand the foundational principles of chemical waste disposal. These practices are designed to prevent accidental exposure, chemical reactions, and environmental contamination.

  • Waste Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents. This includes the full chemical name, concentration, and any relevant hazard warnings.

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling chemical waste.

  • Consult Local Regulations: Disposal procedures can vary based on institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

Disposal Protocol for ZD 7155 Hydrochloride

Step 1: Unused or Expired Solid Compound

  • Containerization: Keep the ZD 7155 hydrochloride in its original, sealed container if possible. If the original container is compromised, transfer the solid to a new, clean, and compatible container that can be securely sealed.

  • Labeling: Ensure the container is clearly labeled as "Waste ZD 7155 hydrochloride" and includes the CAS number (146709-78-6).

  • Segregation: Store the waste container in a designated, secure area for solid chemical waste, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.

Step 2: Contaminated Materials (e.g., Weighing Boats, Gloves, Wipes)

  • Collection: Place all solid materials contaminated with ZD 7155 hydrochloride into a designated, sealable waste bag or container.

  • Labeling: Clearly label the bag or container as "Solid Waste Contaminated with ZD 7155 hydrochloride."

  • Disposal: Dispose of the container as solid chemical waste through your institution's EHS-approved waste stream.

Step 3: Solutions Containing ZD 7155 Hydrochloride

  • Collection: Collect all aqueous or solvent-based solutions containing ZD 7155 hydrochloride in a dedicated, sealed, and compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Labeling: Label the container with "Aqueous Waste with ZD 7155 hydrochloride" or "Solvent Waste with ZD 7155 hydrochloride," and list all components and their approximate concentrations.

  • pH Neutralization (for aqueous solutions): If the solution is acidic or basic, it may require neutralization before disposal. Consult your EHS guidelines for the appropriate pH range for aqueous waste.

  • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service. Do not pour solutions containing ZD 7155 hydrochloride down the drain.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data relevant to the handling and disposal of ZD 7155 hydrochloride.

ParameterValueSource/Comment
CAS Number146709-78-6Chemical Abstracts Service Registry Number.
Molecular FormulaC₂₆H₂₇ClN₆OChemical formula for the hydrochloride salt.
Molecular Weight474.99 g/mol
Physical StateSolid
General Chemical ClassNon-peptide AT1 receptor antagonist
Recommended Storage4°C, sealed from moistureProper storage minimizes degradation and waste.

Experimental Workflow and Disposal Decision Process

The proper disposal of ZD 7155 hydrochloride is an integral part of the experimental workflow. The following diagram illustrates the decision-making process for handling waste generated during research activities involving this compound.

G ZD 7155 Hydrochloride Disposal Workflow start Experiment with ZD 7155 Hydrochloride Complete waste_generated Waste Generated start->waste_generated solid_waste Solid Waste (Unused compound, contaminated items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Liquid containerize_solid Place in a labeled, sealed container for solid chemical waste. solid_waste->containerize_solid containerize_liquid Collect in a labeled, sealed container for liquid chemical waste. liquid_waste->containerize_liquid ehs_pickup Arrange for disposal via Institutional EHS Office containerize_solid->ehs_pickup containerize_liquid->ehs_pickup

Disposal decision workflow for ZD 7155 hydrochloride waste.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles. It is not a substitute for a formal Safety Data Sheet or the specific guidelines provided by your institution's Environmental Health and Safety office. Always prioritize local regulations and consult with your EHS department for definitive disposal procedures.

Personal protective equipment for handling ZD 7155(hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of ZD 7155 (hydrochloride)

For researchers, scientists, and drug development professionals, the following provides immediate safety and logistical information for handling ZD 7155 (hydrochloride). This guidance is compiled from general laboratory safety principles and data from analogous compounds, as a specific Safety Data Sheet (SDS) for ZD 7155 (hydrochloride) is not publicly available. ZD 7155 is a potent and selective AT1 receptor antagonist.

Hazard Identification and Personal Protective Equipment

While specific GHS classifications for ZD 7155 (hydrochloride) are not available, it is prudent to handle it as a potentially hazardous compound. The primary routes of exposure in a laboratory setting are inhalation of powder and skin or eye contact.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust comply with ANSI Z87.1 standards.
Skin Protection Laboratory CoatStandard, full-sleeved lab coat.
GlovesNitrile or latex gloves. Check for tears before use.
Respiratory Protection Not generally required for small quantitiesUse a NIOSH-approved respirator if handling large quantities or if dust is generated.
Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure the work area (e.g., a chemical fume hood or a designated benchtop) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting: Handle the solid compound in a well-ventilated area. To minimize dust formation, avoid pouring the powder. Use a spatula to transfer the material.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Spill Management: In case of a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Conditions:

ParameterRecommendation
Temperature Store at -20°C for long-term storage.
Atmosphere Keep in a tightly sealed container, protected from moisture.
Light Protect from light.
Disposal Plan

Dispose of ZD 7155 (hydrochloride) and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Request: Contact your institution's EHS office to arrange for proper disposal. Do not pour down the drain or discard in regular trash.

Visualized Experimental Workflow and Signaling Pathway

To further aid in the safe and effective use of ZD 7155 (hydrochloride), the following diagrams illustrate a typical handling workflow and the biological pathway in which the compound is active.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment clean_spill Clean Spills experiment->clean_spill dispose Dispose of Waste clean_spill->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands wash_hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of ZD 7155 (hydrochloride).

RAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Release AT1R->Effects ZD7155 ZD 7155 (hydrochloride) ZD7155->AT1R Antagonist

Caption: Simplified Renin-Angiotensin System (RAS) Pathway showing the point of action for ZD 7155.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZD 7155(hydrochloride)
Reactant of Route 2
Reactant of Route 2
ZD 7155(hydrochloride)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。